ASX-173
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H23N3O3S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
[2-[(3S)-3-hydroxypyrrolidin-1-yl]-1,3-thiazol-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone |
InChI |
InChI=1S/C16H23N3O3S/c20-12-1-5-18(10-12)15-17-9-13(23-15)14(21)19-6-2-16(11-19)3-7-22-8-4-16/h9,12,20H,1-8,10-11H2/t12-/m0/s1 |
Clave InChI |
PDHLSHPRWHXZMR-LBPRGKRZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
ASX-173: A Novel Uncompetitive Inhibitor of Asparagine Synthetase with Potent Anti-Cancer Activity
An In-Depth Technical Guide on the Mechanism of Action of ASX-173
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparagine synthetase (ASNS) is a critical enzyme in the biosynthesis of asparagine, a non-essential amino acid that becomes conditionally essential for certain cancer cells. This dependency, often termed "asparagine addiction," presents a promising therapeutic window for cancer treatment. This compound is a novel, cell-permeable small molecule that potently and specifically inhibits human ASNS. This technical guide elucidates the core mechanism of action of this compound, detailing its unique uncompetitive inhibition, its impact on cellular pathways, and its synergistic potential with existing cancer therapies. This document synthesizes preclinical data, structural biology insights, and key experimental methodologies to provide a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction to Asparagine Synthetase as a Therapeutic Target
Asparagine synthetase (ASNS) catalyzes the ATP-dependent conversion of aspartate and glutamine into asparagine and glutamate.[1] While normal cells can synthesize sufficient asparagine or acquire it from dietary sources, certain cancer cells, particularly those with low endogenous ASNS expression, become highly dependent on extracellular asparagine for survival and proliferation.[1][2] This metabolic vulnerability is exploited by the chemotherapeutic agent L-asparaginase (ASNase), which depletes circulating asparagine.[2][3] However, resistance to ASNase can develop through the upregulation of ASNS, enabling cancer cells to synthesize their own asparagine.[3] This has driven the search for potent and specific small molecule inhibitors of ASNS to overcome resistance and broaden the therapeutic applicability of asparagine depletion strategies.[3][4] this compound has emerged as a promising candidate in this pursuit.[5][6]
The Molecular Mechanism of this compound Action
Uncompetitive Inhibition of Asparagine Synthetase
This compound exhibits a rare and potent mechanism of uncompetitive inhibition against human ASNS.[7] This means that this compound does not bind to the free enzyme but rather to the enzyme-substrate complex, specifically the ASNS/Mg²⁺/ATP complex.[7][8] This mode of inhibition is distinct from competitive inhibitors that vie for the active site with the substrate.
Biochemical assays have confirmed this mechanism, demonstrating that the binding of this compound to ASNS is dependent on the presence of Mg²⁺-ATP.[8] This interaction stabilizes a transient state of the enzyme, effectively locking it in an inactive conformation and preventing the catalytic cycle from proceeding.
Structural Basis of Inhibition
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the interaction between this compound and ASNS.[7] The structure reveals that this compound binds to a unique, hydrophobic pocket located in the C-terminal synthetase domain of the enzyme.[7] This binding site is formed by the presence of AMP, Mg²⁺, and pyrophosphate, which explains the uncompetitive nature of the inhibition.[7] The this compound molecule is positioned in the synthetase active site, aligning with the location normally occupied by the β-aspartyl-AMP intermediate.[8] This multivalent binding, facilitated by the enzyme's own substrates, contributes to the high affinity and specificity of this compound.[7]
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been quantified in various preclinical assays. The available data demonstrates its nanomolar efficacy against purified ASNS and its potent effects in cellular models.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 240 nM | Purified human ASNS | [8] |
| Inhibition Concentration | Nanomolar | Cellular assays | [6] |
Cellular Consequences of ASNS Inhibition by this compound
The inhibition of ASNS by this compound leads to a cascade of cellular events, ultimately culminating in cancer cell death.
Depletion of Intracellular Asparagine and Induction of the Integrated Stress Response (ISR)
By blocking the primary pathway for endogenous asparagine synthesis, this compound leads to a significant reduction in intracellular asparagine levels.[7] This amino acid deprivation triggers the Integrated Stress Response (ISR), a key cellular signaling network that senses and responds to various environmental stresses.[7] In HEK-293A cells, treatment with this compound potently induced the ISR, leading to the activation of the GCN2 kinase, increased phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), and subsequent upregulation of the transcription factor ATF4.[8]
Cell Cycle Arrest and Apoptosis
The activation of the ISR and the depletion of asparagine, a crucial building block for proteins, disrupt cellular homeostasis and lead to potent anti-proliferative effects. In cancer cells, treatment with this compound has been shown to induce cell cycle arrest, primarily in the G0/G1 phase, and to promote programmed cell death (apoptosis).[6][9]
Disruption of Nucleotide Synthesis
Mechanistic studies have revealed that the combination of this compound and ASNase disrupts nucleotide synthesis in cancer cells.[6][9] Asparagine is a nitrogen donor for the synthesis of purines and pyrimidines, and its depletion creates a metabolic bottleneck that impairs DNA and RNA synthesis, further contributing to cell cycle arrest and apoptosis.
Synergistic Anti-Cancer Activity with L-Asparaginase
A key therapeutic application of this compound is its ability to potentiate the anti-cancer activity of L-asparaginase (ASNase).[5][6] ASNase depletes extracellular asparagine, while this compound blocks intracellular synthesis. This "bicompartmental blockade" of asparagine metabolism results in a synergistic anti-cancer effect, even in cancer cells that are resistant to ASNase alone.[5] Preclinical studies in a mouse model of acute myeloid leukemia demonstrated that the combination of this compound and ASNase significantly delayed the growth of OCI-AML2 xenografts.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.
Asparagine Synthetase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human ASNS.
-
Methodology:
-
Human ASNS is expressed and purified from insect cells.
-
The enzymatic reaction is initiated by combining purified ASNS with its substrates: L-aspartate, L-glutamine, and ATP in a suitable buffer containing Mg²⁺.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The rate of asparagine synthesis is measured, typically by quantifying the production of a reaction product such as AMP or pyrophosphate using a coupled-enzyme assay or a direct detection method.
-
The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution structure of the ASNS:this compound complex.
-
Methodology:
-
The ASNS:this compound complex is formed by incubating purified ASNS with this compound in the presence of Mg²⁺ and ATP.
-
The complex is vitrified by plunge-freezing in liquid ethane.
-
Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector.
-
Single-particle analysis is performed to reconstruct a three-dimensional map of the complex.
-
An atomic model is built into the cryo-EM density map to visualize the binding mode of this compound.
-
Cellular Viability and Apoptosis Assays
-
Objective: To assess the effect of this compound on cancer cell proliferation and survival.
-
Methodology:
-
Cancer cell lines are cultured in standard media.
-
Cells are treated with a range of concentrations of this compound, alone or in combination with ASNase.
-
Cell viability is measured at various time points using assays such as MTT, CellTiter-Glo, or by direct cell counting.
-
Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining or by measuring caspase-3/7 activity.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously injected with human cancer cells (e.g., OCI-AML2).
-
Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, ASNase alone, and the combination of this compound and ASNase.
-
Drug administration is performed according to a predetermined schedule and route.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and weighed, and may be used for further pharmacodynamic analysis.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the mechanism of uncompetitive inhibition, and a typical experimental workflow.
Caption: Asparagine metabolism in cancer cells.
Caption: Mechanism of uncompetitive inhibition by this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies against cancer metabolism. Its novel uncompetitive mechanism of action, potent inhibition of ASNS, and synergistic activity with L-asparaginase provide a strong rationale for its continued clinical development.[5] The high expression of ASNS in various solid tumors suggests that the therapeutic utility of this compound may extend beyond hematological malignancies.[5][6][9] Future research should focus on optimizing the pharmacokinetic properties of this compound, exploring rational combination therapies with other anti-cancer agents, and identifying predictive biomarkers to select patient populations most likely to benefit from this innovative therapeutic strategy. The detailed mechanistic understanding of this compound provides a solid foundation for its translation into a novel and effective cancer therapy.
References
- 1. What are ASN inhibitors and how do they work? [synapse.patsnap.com]
- 2. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 3. Asparagine Synthetase Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. researchgate.net [researchgate.net]
The Discovery and Preclinical Development of ASX-173: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
ASX-173 is a novel, cell-permeable small molecule inhibitor of human asparagine synthetase (ASNS), an enzyme crucial for intracellular asparagine biosynthesis. Identified through phenotypic screening, this compound has demonstrated potent and specific inhibition of ASNS at nanomolar concentrations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental methodologies employed in its characterization and summarizes key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and metabolic pathways.
Discovery of this compound
This compound was initially identified from an unbiased phenotypic screen for small molecules that inhibit the Wnt/β-catenin signaling pathway.[1] Subsequent investigations revealed that its anticancer activity stemmed from the inhibition of asparagine synthetase (ASNS), a key enzyme in asparagine metabolism which is often upregulated in various cancers to support proliferation, chemoresistance, and metastasis.[1][2][3]
Mechanism of Action
This compound acts as a potent and specific inhibitor of human ASNS.[1] Structural and biochemical studies have elucidated its unique mechanism of action.
Uncompetitive Inhibition of ASNS
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound is an uncompetitive inhibitor of ASNS.[4][5] It does not bind to the free enzyme but instead targets the ASNS/Mg2+/ATP complex.[4][5] this compound occupies a distinct hydrophobic pocket formed by AMP, Mg2+, and pyrophosphate within the C-terminal synthetase domain of ASNS, leading to high-affinity, multivalent binding.[4][5] This mode of inhibition is relatively rare for therapeutic enzyme inhibitors.[4][5]
Induction of the Integrated Stress Response (ISR)
By inhibiting ASNS, this compound depletes intracellular asparagine levels.[4][5] This amino acid deprivation triggers the Integrated Stress Response (ISR), a key cellular pathway for adapting to environmental stress.[4][5] The reduction in asparagine leads to the activation of the GCN2 kinase, which then phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α).[5][6] This phosphorylation event attenuates global protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4).[5] ATF4, in turn, upregulates genes involved in amino acid synthesis and stress adaptation, including ASNS itself, as a compensatory mechanism.[5]
Preclinical Development and Efficacy
This compound has undergone preclinical evaluation in various cancer cell lines and in a mouse xenograft model, demonstrating significant anticancer activity, particularly when used in combination with L-asparaginase (ASNase).
In Vitro Studies
In vitro assays have confirmed the potent and specific activity of this compound. It exhibits cytotoxicity in multiple cancer cell lines, especially under asparagine-deprived conditions.[7] Combination treatment with ASNase, an enzyme that depletes extracellular asparagine, results in a synergistic anticancer effect by creating a bicompartmental blockade of asparagine metabolism.[8] This combination has been shown to induce cell cycle arrest, apoptosis, and disrupt nucleotide synthesis in leukemia cells.[1][2][7]
In Vivo Studies
In a mouse xenograft model using OCI-AML2 acute myeloid leukemia cells, the combination of this compound and ASNase significantly delayed tumor growth.[1][8] This finding is particularly important as it demonstrates the potential of this compound to sensitize ASNase-resistant tumors to treatment in an in vivo setting.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.113 µM | Recombinant human ASNS | [7] |
| Ki | 0.4 nM | Recombinant human ASNS | [7] |
Table 1: Biochemical Potency of this compound
| Cell Line | Condition | Effect | Reference |
| HEK-293A | This compound treatment | Reduced cell growth | [4] |
| MV4;11 | Asparagine deprivation + this compound | Cell cycle arrest, apoptosis, autophagy | [7] |
| OCI-AML2 | ASNase + this compound | Disrupted nucleotide biosynthesis | [7] |
| RS4;11 (ASNS-deficient) | This compound treatment | Restored sensitivity to ASNase | [7] |
Table 2: In Vitro Cellular Effects of this compound
Experimental Protocols
Asparagine Synthetase Activity Assay
The activity of recombinant human asparagine synthetase in the presence of this compound was determined by measuring the rate of inorganic pyrophosphate (PPi) production using a continuous assay with a Pyrophosphate Reagent (Sigma).[1] This method allows for the continuous monitoring of enzyme activity.[1]
Cell Cycle Analysis
MV4;11 cells were treated with this compound under asparagine-deprived conditions for 48 hours.[7] Following treatment, the cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[1]
Cryo-Electron Microscopy (Cryo-EM)
To elucidate the binding mode of this compound, a cryo-EM structure of the human ASNS in complex with this compound, AMP, Mg2+, and pyrophosphate was determined.[4][5] The protein complex was vitrified on EM grids and imaged using a transmission electron microscope. The resulting images were processed to generate a high-resolution three-dimensional reconstruction of the complex, revealing the inhibitor's binding pocket.[4][5]
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 4. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of a Novel Small Molecule Inhibitor of Asparagine Synthetase [scholarworks.indianapolis.iu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
The Role of ASX-173 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASX-173 is a potent and cell-permeable small molecule inhibitor of human asparagine synthetase (ASNS), a critical enzyme in the biosynthesis of asparagine. By selectively targeting ASNS, this compound triggers a cascade of cellular events, primarily centered around the Integrated Stress Response (ISR). This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams. The information presented herein is intended to support further research and drug development efforts centered on ASNS inhibition.
Core Mechanism of Action: Inhibition of Asparagine Synthetase
This compound functions as an uncompetitive inhibitor of ASNS, binding to the ASNS/Mg2+/ATP complex. This binding occurs in a unique hydrophobic pocket formed by AMP, Mg2+, and pyrophosphate within the C-terminal synthetase domain of ASNS, leading to high-affinity, multivalent binding.[1][2][3][4][5] The inhibition of ASNS by this compound depletes intracellular asparagine levels, which is the primary trigger for the downstream signaling events.
Quantitative Inhibition Data
The inhibitory potency of this compound against ASNS has been quantified, demonstrating its high affinity and efficacy.
| Parameter | Value | Reference |
| IC50 (ASNS) | 0.113 µM | [6] |
| Ki | 0.4 nM | [6] |
Primary Signaling Pathway: The Integrated Stress Response (ISR)
The depletion of intracellular asparagine by this compound is a form of amino acid deprivation, a cellular stress that activates the Integrated Stress Response (ISR).[1][2][4][5] The ISR is a conserved signaling network that allows cells to adapt to various stresses.
The key molecular events in this compound-induced ISR are:
-
GCN2 Kinase Activation: Asparagine depletion is sensed by the GCN2 (General Control Nonderepressible 2) kinase.
-
eIF2α Phosphorylation: Activated GCN2 phosphorylates the α-subunit of the eukaryotic initiation factor 2 (eIF2α).
-
Global Translation Attenuation: Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a general suppression of protein synthesis.
-
Selective mRNA Translation: Despite the global shutdown, the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4), is enhanced.
-
ATF4-Mediated Gene Expression: ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and stress adaptation, including GADD34 and TRIB3.
Role in Cancer Signaling and Therapy
This compound has demonstrated significant potential as an anti-cancer agent, particularly in combination with L-asparaginase, a standard chemotherapy for acute lymphoblastic leukemia (ALL).[6]
Synergistic Effects with L-Asparaginase
L-asparaginase depletes extracellular asparagine, while this compound blocks intracellular asparagine synthesis. This dual blockade creates a state of severe asparagine starvation in cancer cells, leading to:
-
Disruption of Nucleotide Synthesis: Asparagine is a crucial nitrogen donor for nucleotide biosynthesis. Its depletion hampers DNA and RNA synthesis.
-
Cell Cycle Arrest: The lack of essential building blocks and the activation of stress responses lead to a halt in the cell cycle, primarily at the G1/G0 phase.[7]
-
Induction of Apoptosis: Prolonged and severe stress triggers programmed cell death (apoptosis), evidenced by the cleavage of caspase-3 and PARP.[7]
Efficacy in Cancer Cell Lines
This compound has shown potent cytotoxic effects across a range of cancer cell lines, especially under asparagine-deprived conditions.
| Cell Line | Cancer Type | IC50 Range (nM) | Reference |
| Various | Diverse | 10 - 100 | [7] |
Potential Role in Wnt/β-Catenin Signaling
Interestingly, this compound was initially identified through a phenotypic screen for inhibitors of the Wnt/β-catenin pathway.[7] It was observed to suppress the transcription of Wnt target genes such as AXIN1, DKK1, CD133/PROM1, and MYC in HCT-116 colon cancer cells.[6] The precise mechanism of how ASNS inhibition by this compound intersects with the Wnt/β-catenin pathway is an area for further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and incubate for the desired duration (e.g., 72 hours).
-
Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
Western Blot Analysis for ISR Proteins
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eIF2α, anti-ATF4, anti-GADD34)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer.
Luciferase Reporter Assay for ATF4 Transcriptional Activity
This assay measures the activity of a specific transcription factor.
Materials:
-
Cells transfected with a luciferase reporter plasmid containing ATF4 response elements.
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfect cells with the ATF4-luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treat the cells with this compound.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity.
-
Add the Stop & Glo reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that primarily acts through the inhibition of asparagine synthetase, leading to the activation of the Integrated Stress Response. Its potent anti-cancer effects, especially in combination with L-asparaginase, highlight the therapeutic potential of targeting asparagine metabolism. Further investigation into its effects on the Wnt/β-catenin pathway may reveal additional mechanisms of action and therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working with this compound and related compounds.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Luciferase reporter assay [bio-protocol.org]
- 4. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Advent of ASX-173: A Targeted Approach to Disrupting Cellular Asparagine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Asparagine, a non-essential amino acid, has emerged as a critical nutrient for cancer cell proliferation and survival. Elevated asparagine metabolism, primarily regulated by asparagine synthetase (ASNS), is linked to tumor progression and chemoresistance in various cancers. ASX-173 is a novel, cell-permeable small molecule inhibitor of human ASNS, demonstrating potent and specific activity at nanomolar concentrations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular asparagine metabolism, and the downstream consequences for cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.
Introduction
The metabolic reprogramming of cancer cells to sustain their rapid growth and proliferation is a well-established hallmark of cancer. One such adaptation is the increased reliance on asparagine, an amino acid that plays a crucial role in protein synthesis, nucleotide metabolism, and cellular signaling. Asparagine synthetase (ASNS) catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. In many cancer types, elevated ASNS expression is associated with poor prognosis and resistance to therapies like L-asparaginase, an enzyme that depletes circulating asparagine.
This compound has been identified as a potent and selective inhibitor of ASNS.[1][2] This document details the biochemical and cellular effects of this compound, highlighting its potential as a standalone therapy or in combination with existing anticancer agents.
Mechanism of Action of this compound
This compound acts as a rare example of an uncompetitive enzyme inhibitor.[3][4] Its mechanism involves binding to a unique, hydrophobic pocket formed by AMP, Mg2+, and pyrophosphate within the C-terminal synthetase domain of ASNS.[3][4] This binding is multivalent and confers high affinity.[3]
A key feature of this compound is its requirement for the ASNS/Mg2+/ATP complex to be formed prior to its binding.[3][4] This uncompetitive inhibition is a significant finding, as such inhibitors can have therapeutic advantages. The molecular interactions of this compound with the ASNS complex have been elucidated through cryo-electron microscopy (cryo-EM), providing a structural basis for its inhibitory activity.[3][4]
Quantitative Data on this compound Activity
The inhibitory potency of this compound against human asparagine synthetase has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.113 µM | Recombinant human ASNS activity assay | [2] |
| Ki | 0.4 nM | In vitro kinetic assays | [2] |
Effect on Cellular Asparagine Metabolism and Downstream Signaling
The inhibition of ASNS by this compound has profound effects on cellular metabolism and signaling pathways, primarily driven by the depletion of intracellular asparagine.
Reduction of Cellular Asparagine Levels
Treatment of cells with this compound leads to a significant reduction in intracellular asparagine concentrations.[3][4] This depletion is a direct consequence of ASNS inhibition and is a key initiating event for the subsequent cellular responses.
Induction of the Integrated Stress Response (ISR)
Asparagine depletion triggers the Integrated Stress Response (ISR), a cellular signaling network that senses and responds to various stress conditions, including amino acid deprivation.[3][4] The ISR is initiated by the activation of specific kinases that phosphorylate the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4.[4] ATF4, in turn, upregulates genes involved in amino acid synthesis and stress adaptation.
The signaling pathway for this compound-induced ISR is depicted below:
Cell Cycle Arrest and Apoptosis
The metabolic stress induced by this compound, particularly when combined with L-asparaginase, leads to cell cycle arrest and apoptosis in cancer cells.[1][5] This combination treatment disrupts nucleotide synthesis, a process heavily reliant on asparagine, further exacerbating cellular stress and leading to programmed cell death.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
ASNS Activity Assay
This protocol is for determining the in vitro inhibitory activity of this compound on recombinant human asparagine synthetase.
Principle: The enzymatic activity of ASNS is measured by quantifying the production of one of its products, such as AMP or pyrophosphate.
Materials:
-
Recombinant human ASNS
-
This compound
-
ATP
-
L-Aspartate
-
L-Glutamine
-
MgCl2
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagent (e.g., AMP-Glo™ Assay kit or a pyrophosphate detection kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, L-aspartate, L-glutamine, and MgCl2.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding recombinant human ASNS to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cellular Asparagine Measurement
This protocol describes the quantification of intracellular asparagine levels in cells treated with this compound.
Principle: Intracellular metabolites are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol, ice-cold)
-
Cell scrapers
-
Centrifuge
-
LC-MS system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold extraction solvent to the plates and scrape the cells.
-
Collect the cell lysates and centrifuge at high speed to pellet cellular debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Analyze the samples using an LC-MS system to quantify asparagine levels.
Integrated Stress Response (ISR) Assay
This protocol outlines the detection of ISR activation by measuring the phosphorylation of eIF2α and the expression of ATF4.
Principle: Western blotting is used to detect the levels of specific proteins involved in the ISR pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability Assay
This protocol describes the measurement of cell viability in response to this compound treatment using the MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for investigating the effects of this compound.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of asparagine synthetase with a well-defined mechanism of action. Its ability to deplete intracellular asparagine and induce the integrated stress response makes it a promising candidate for cancer therapy, especially in tumors with high ASNS expression. The synergistic effect observed when this compound is combined with L-asparaginase suggests a powerful strategy to overcome resistance to existing therapies.[1][5]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound for in vivo applications. Further investigation into the broader metabolic consequences of ASNS inhibition and the identification of predictive biomarkers for this compound sensitivity will be crucial for its clinical development. The detailed information provided in this technical guide serves as a valuable resource for scientists and researchers dedicated to advancing novel cancer metabolism-targeted therapies.
References
- 1. The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ASX-173 in Inducing the Integrated Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASX-173 is a novel, cell-permeable small molecule that acts as a potent and specific inhibitor of asparagine synthetase (ASNS). By blocking the synthesis of endogenous asparagine, this compound effectively starves cancer cells of this crucial amino acid, leading to the activation of the Integrated Stress Response (ISR). This induction of cellular stress disrupts key metabolic pathways, inhibits cell proliferation, and promotes apoptosis, making this compound a promising candidate for cancer therapy, particularly in combination with other treatments like L-asparaginase. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, and the experimental methodologies used to characterize its function.
Introduction to the Integrated Stress Response (ISR)
The Integrated Stress Response (ISR) is a fundamental cellular signaling network that allows cells to adapt to various environmental stressors, including amino acid deprivation, viral infection, and endoplasmic reticulum stress.[1] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] This phosphorylation leads to a global reduction in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4.[2][3] ATF4, in turn, orchestrates a transcriptional program aimed at restoring cellular homeostasis.[2][3] In the context of cancer, the ISR can have a dual role, either promoting cell survival under stress or triggering cell death if the stress is too severe or prolonged.[1]
This compound: A Novel Asparagine Synthetase Inhibitor
This compound was identified through phenotypic screening as a small molecule that inhibits asparagine synthetase (ASNS) at nanomolar concentrations.[4][5][6] ASNS is the sole enzyme responsible for the de novo synthesis of asparagine in human cells, a non-essential amino acid that becomes critical for the survival of certain cancer cells.[3] Many tumors exhibit an elevated demand for asparagine to support their rapid growth and proliferation.[4][5]
Biochemical and cellular assays have confirmed the specificity of this compound for ASNS.[4][5] A key finding is that this compound functions as an uncompetitive inhibitor, meaning it binds to the ASNS/Mg2+/ATP complex.[2][7][8] This mode of inhibition is relatively rare for therapeutic enzyme inhibitors and provides a strong basis for its specific activity.[2][7]
Mechanism of Action: Induction of the ISR via Asparagine Depletion
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of the ISR. The inhibition of ASNS by this compound leads to a significant reduction in intracellular asparagine levels.[2][7] This amino acid deprivation is sensed by the kinase General Control Nonderepressible 2 (GCN2), one of the four known kinases that can initiate the ISR.[2][3]
Activated GCN2 then phosphorylates eIF2α, triggering the downstream events of the ISR cascade, including the preferential translation of ATF4.[2][3] The subsequent increase in ATF4 levels drives the expression of genes involved in amino acid synthesis and transport, as well as pro-apoptotic factors if homeostasis cannot be restored.[2] The induction of the ISR by this compound is dependent on GCN2 activity and can be reversed by the addition of exogenous L-asparagine.[3]
Figure 1. Signaling pathway of this compound-induced Integrated Stress Response.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (ASNS Inhibition) | Recombinant human ASNS | Nanomolar range | [4],[5] |
| Effect on Intracellular Asparagine | HEK-293A | Substantial reduction | [2] |
| Induction of ISR Markers | HEK-293A | Increased p-GCN2, p-eIF2α, ATF4, GADD34, TRIB3 | [3] |
Table 2: Cellular Effects of this compound
| Effect | Cell Line(s) | Observation | Reference |
| Cell Growth | HEK-293A, various cancer cell lines | Reduced growth | [7],[2],[3] |
| Cell Cycle Arrest | OCI-AML2 (in combination with L-asparaginase) | Induced | [4],[5] |
| Apoptosis | OCI-AML2 (in combination with L-asparaginase) | Induced | [4],[5] |
| Synergy with L-asparaginase | OCI-AML2 xenografts | Significantly delayed tumor growth | [4],[5] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the role of this compound in inducing the ISR.
Asparagine Synthetase Activity Assay
Objective: To determine the inhibitory activity of this compound on recombinant human asparagine synthetase.
Methodology:
-
Recombinant wild-type human asparagine synthetase is purified.
-
The enzyme activity is assessed by measuring the rate of inorganic pyrophosphate (PPi) production using a continuous assay with a Pyrophosphate Reagent.
-
The reaction is initiated by the addition of the enzyme to a reaction mixture containing ATP, aspartate, glutamine, and varying concentrations of this compound.
-
The production of PPi is monitored spectrophotometrically.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis of ISR Markers
Objective: To measure the levels of key ISR proteins in cells treated with this compound.
Methodology:
-
HEK-293A cells are cultured in asparagine-depleted media.
-
Cells are treated with varying concentrations of this compound or a vehicle control for a specified time.
-
Cells are lysed, and total protein is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, and a loading control (e.g., β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Cell Viability Assay
Objective: To assess the effect of this compound on the growth and viability of cancer cells.
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound, either alone or in combination with L-asparaginase.
-
After a 72-hour incubation period, cell viability is measured using a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.
-
Absorbance or fluorescence is read on a plate reader.
-
The percentage of viable cells relative to the vehicle-treated control is calculated, and dose-response curves are generated to determine GI50 (concentration for 50% growth inhibition) values.
Figure 2. General experimental workflow for characterizing this compound.
Therapeutic Potential and Future Directions
The specific induction of the ISR by this compound in the context of asparagine depletion presents a compelling therapeutic strategy. The potentiation of L-asparaginase, a standard-of-care treatment for acute lymphoblastic leukemia, by this compound is of particular interest.[4][5][6] This combination therapy could potentially overcome resistance to L-asparaginase and expand its use to other cancer types with high ASNS expression.[4][5][6]
Future research will likely focus on optimizing the pharmacokinetic properties of this compound, evaluating its efficacy in a broader range of preclinical cancer models, and identifying predictive biomarkers for patient stratification. The development of this compound and similar ASNS inhibitors represents a promising advancement in targeting metabolic vulnerabilities in cancer.
References
- 1. The Role and Therapeutic Potential of the Integrated Stress Response in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of a Novel Small Molecule Inhibitor of Asparagine Synthetase [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of ASX-173: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies on ASX-173, a novel, cell-permeable small molecule inhibitor of human asparagine synthetase (ASNS). The following sections detail the quantitative efficacy of this compound, the experimental protocols used in its validation, and its mechanism of action, including its impact on key signaling pathways.
Quantitative Efficacy of this compound
This compound has demonstrated potent and specific inhibition of ASNS at nanomolar concentrations.[1][2][3] Its efficacy has been evaluated across various in vitro models, primarily focusing on cancer cell lines. The key quantitative data from these initial studies are summarized below.
Table 1: In Vitro Efficacy of this compound against ASNS
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of ASNS | Nanomolar concentrations | Not specified | [1] |
| Effect on Cell Growth | Reduction in cell growth | HEK-293A | [4][5] |
| Impact on Asparagine Levels | Reduction in cellular asparagine | HEK-293A | [4][5] |
Table 2: Synergistic Effects of this compound with L-asparaginase
| Effect | Observation | Cell Line | Reference |
| Potentiation of Anticancer Activity | Significantly enhanced L-asparaginase efficacy | MV4;11, OCI-AML2 | [1][6] |
| Cell Cycle Arrest | Enhanced G1/G0 arrest | MV4;11 | [1] |
| Apoptosis | Increased apoptotic cell death | MV4;11 | [1] |
| Nucleotide Synthesis | Disruption of nucleotide biosynthesis | Not specified | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial in vitro studies of this compound.
Asparagine Synthetase (ASNS) Activity Assay
This assay measures the enzymatic activity of recombinant human ASNS by quantifying the production of inorganic pyrophosphate (PPi).
-
Enzyme Source: Recombinant wild-type human asparagine synthetase.
-
Assay Principle: The rate of PPi production is measured using a continuous assay with a Pyrophosphate Reagent.
-
Procedure:
-
The recombinant ASNS enzyme is incubated with its substrates, aspartate and ATP, in a suitable buffer system.
-
This compound is added at varying concentrations to determine its inhibitory effect.
-
The reaction is initiated, and the production of PPi is monitored over time using a spectrophotometer to detect the change in absorbance caused by the Pyrophosphate Reagent.
-
The rate of PPi production is calculated and compared between treated and untreated samples to determine the extent of inhibition.[1]
-
Cell Viability and Growth Assays
These assays assess the impact of this compound on the growth and viability of cancer cell lines.
-
Treatment Conditions: Cells are cultured in standard media or asparagine-free media and treated with varying concentrations of this compound, L-asparaginase, or a combination of both.[1]
-
Assay: Cell viability can be determined using standard methods such as MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of viable cell number.
-
Data Analysis: The reduction in cell growth is calculated relative to vehicle-treated control cells.[4]
Cell Cycle Analysis
This protocol is used to determine the effect of this compound, alone or in combination with L-asparaginase, on the cell cycle progression of cancer cells.
-
Cell Line: MV4;11.[1]
-
Procedure:
-
Cells are treated with the compounds of interest for a specified duration.
-
Following treatment, cells are harvested, washed, and fixed in ethanol.
-
Fixed cells are stained with a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified to identify any treatment-induced cell cycle arrest.[1]
Thermal Shift Assay
This biophysical assay is used to confirm the direct binding of this compound to ASNS.
-
Principle: The binding of a ligand, such as this compound, can stabilize the protein, leading to an increase in its melting temperature (Tm).
-
Procedure:
-
Recombinant ASNS is mixed with a fluorescent dye that binds to unfolded proteins.
-
This compound is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
-
Data Analysis: The Tm is determined as the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of this compound indicates direct binding.[4][7]
Mechanism of Action and Signaling Pathways
This compound functions as an uncompetitive inhibitor of ASNS, binding specifically to the ASNS/Mg²⁺/ATP complex.[4][5][7] This inhibition of ASNS leads to the depletion of intracellular asparagine, which in turn activates the Integrated Stress Response (ISR).[4][5][7][8]
Integrated Stress Response (ISR) Pathway Activation by this compound
The depletion of asparagine is a form of amino acid stress that is sensed by the kinase GCN2.[7][8] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of activating transcription factor 4 (ATF4).[7] ATF4 is a key transcription factor that upregulates genes involved in amino acid synthesis and stress adaptation, including ASNS itself, as part of a feedback mechanism.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 4. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Characterization of a Novel Small Molecule Inhibitor of Asparagine Synthetase [scholarworks.indianapolis.iu.edu]
ASX-173: A Novel Asparagine Synthetase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One such strategy involves targeting asparagine metabolism, which is crucial for the proliferation and survival of various cancer types. ASX-173 is a novel, cell-permeable, and orally active small molecule inhibitor of human asparagine synthetase (ASNS), the sole enzyme responsible for endogenous asparagine production. Preclinical studies have demonstrated that this compound exhibits potent anticancer activity, particularly when used in combination with L-asparaginase, an enzyme that depletes exogenous asparagine. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies.
Introduction
Cancer cells exhibit an increased demand for nutrients, including amino acids, to sustain their rapid growth and proliferation. Asparagine is a non-essential amino acid that plays a critical role in protein synthesis, nucleotide metabolism, and cellular stress response. While most normal cells can synthesize sufficient asparagine, certain cancer cells become dependent on exogenous sources. This vulnerability has been exploited by the therapeutic enzyme L-asparaginase, which is a cornerstone of treatment for acute lymphoblastic leukemia (ALL). However, the efficacy of L-asparaginase can be limited by the upregulation of ASNS in cancer cells, which allows them to compensate for the loss of external asparagine by increasing their own production.
This compound directly targets this resistance mechanism by inhibiting ASNS.[1][2][3] This dual-pronged attack, depleting both external and internal asparagine sources, has shown synergistic anticancer effects in preclinical models.[1][3] This whitepaper will delve into the technical details of this compound's mechanism, the experimental evidence supporting its therapeutic potential, and the methodologies used in its evaluation.
Mechanism of Action
This compound is an uncompetitive inhibitor of human asparagine synthetase.[4][5][6][7] It specifically binds to the ASNS/Mg2+/ATP complex, preventing the synthesis of asparagine from aspartate and glutamine.[4][5][6][7] The inhibition of ASNS by this compound leads to a rapid depletion of intracellular asparagine levels, which in turn triggers two primary anticancer effects: induction of the Integrated Stress Response (ISR) and inhibition of the Wnt/β-catenin signaling pathway.
Induction of the Integrated Stress Response (ISR)
Asparagine depletion is a form of amino acid stress that activates the ISR. This signaling cascade begins with the activation of the kinase General Control Nonderepressible 2 (GCN2), which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4][5][6][7] Phosphorylation of eIF2α leads to a global reduction in protein synthesis, conserving cellular resources. However, it selectively promotes the translation of certain mRNAs, most notably that of the activating transcription factor 4 (ATF4).[4][5][6][7] ATF4 is a key regulator of the cellular response to stress and upregulates genes involved in amino acid synthesis and transport, as well as those involved in apoptosis if the stress is too severe or prolonged.
Inhibition of Wnt/β-catenin Signaling
This compound was initially identified through a phenotypic screen for inhibitors of the Wnt/β-catenin pathway.[1][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. While the precise mechanism of this compound's effect on this pathway is still under investigation, studies have shown that ASNS can modulate Wnt signaling by promoting the phosphorylation of GSK3β at Ser9, which inactivates it and leads to the stabilization and nuclear translocation of β-catenin.[8] By inhibiting ASNS, this compound may prevent this stabilization, leading to the degradation of β-catenin and the downregulation of Wnt target genes such as MYC and AXIN2.[1][3]
Preclinical Efficacy
The anticancer activity of this compound has been evaluated in a range of preclinical models, both as a single agent and in combination with L-asparaginase.
In Vitro Potency
This compound has demonstrated potent, single-agent cytotoxic activity in a panel of cancer cell lines, particularly under conditions of asparagine deprivation.
| Parameter | Value | Source |
| ASNS IC50 | 0.113 µM | [1][3] |
| ASNS Ki | 0.4 nM | [1][3] |
| Cell Line IC50 Range | 10 - 100 nM | [1][3] |
| Note: Cell line IC50 values were determined in a panel of 23 cancer cell lines under asparagine-deprived conditions. |
In Vivo Efficacy
The combination of this compound and L-asparaginase has been shown to significantly delay tumor growth in a mouse xenograft model of acute myeloid leukemia (AML).
| Model | Treatment | Key Findings | Source |
| OCI-AML2 Xenograft | This compound (50 mg/kg, p.o.) + L-asparaginase | Significantly delayed tumor growth compared to either agent alone.[1][3] | [1][3] |
| Improved overall survival.[1][3] | |||
| Rendered L-asparaginase-resistant tumors sensitive to treatment.[1] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Viability (Resazurin Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, with or without a fixed concentration of L-asparaginase, and incubate for 48-72 hours.
-
Resazurin (B115843) Addition: Add resazurin solution (typically 10% of the well volume) to each well and incubate for 1-4 hours at 37°C.[2][9]
-
Fluorescence Measurement: Measure the fluorescence of the reduced resorufin (B1680543) product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[2][9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against cleaved caspase-3 and cleaved PARP. A loading control, such as β-actin, should also be probed.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the chemiluminescent signal using an imaging system.[10][11][12][13]
-
Analysis: Quantify band intensities to determine the relative levels of the apoptotic markers.
In Vivo Xenograft Study
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound.
Clinical Development Status
As of the date of this document, there is no publicly available information indicating that this compound has entered clinical trials. It is currently considered to be in the preclinical stage of development.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of cancers dependent on asparagine metabolism. Its unique, uncompetitive mechanism of action and its ability to synergize with L-asparaginase offer a compelling strategy to overcome resistance to existing therapies. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and scheduling for clinical trials.
-
Biomarker Discovery: To identify patient populations most likely to respond to this compound therapy.
-
Combination Therapies: To explore the potential of this compound with other anticancer agents beyond L-asparaginase.
-
Clinical Evaluation: To assess the safety and efficacy of this compound in human cancer patients.
The continued development of this compound holds the potential to provide a new and effective treatment option for patients with a variety of malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. labbox.es [labbox.es]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asparagine synthetase regulates lung-cancer metastasis by stabilizing the β-catenin complex and modulating mitochondrial response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ASX-173 on Amino Acid Homeostasis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for amino acids to fuel their rapid proliferation and survival. Asparagine, a non-essential amino acid, has emerged as a critical nutrient for various tumors, with its intracellular levels tightly regulated by asparagine synthetase (ASNS). ASX-173 is a potent and cell-permeable small molecule inhibitor of ASNS that has demonstrated significant anti-cancer activity by disrupting amino acid homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on amino acid balance, the downstream cellular consequences, and detailed experimental protocols for its study.
Introduction
The metabolic landscape of cancer offers a plethora of therapeutic targets. One such target is the enzymatic machinery responsible for amino acid synthesis. Asparagine synthetase (ASNS) catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. In many cancer types, elevated ASNS expression is associated with tumor progression, metastasis, and chemoresistance.[1][2][3] this compound has been identified as a specific inhibitor of ASNS, offering a promising strategy to exploit the metabolic vulnerability of cancer cells dependent on endogenous asparagine synthesis.[1] This document will explore the multifaceted impact of this compound on cancer cell biology, with a focus on its role in disrupting amino acid homeostasis.
Mechanism of Action of this compound
This compound is an uncompetitive inhibitor of human ASNS.[4] This means that it does not bind to the free enzyme but rather to the enzyme-substrate complex, specifically the ASNS/Mg²⁺/ATP complex.[4] Cryo-electron microscopy has revealed that this compound binds to a unique hydrophobic pocket formed by AMP, Mg²⁺, and pyrophosphate in the C-terminal synthetase domain of ASNS.[4] This binding prevents the catalytic conversion of aspartate to asparagine, leading to a significant reduction in intracellular asparagine levels.[4]
Impact on Amino Acid Homeostasis and Downstream Signaling
The primary consequence of ASNS inhibition by this compound is the depletion of the intracellular asparagine pool. This amino acid deprivation triggers a cellular stress program known as the Integrated Stress Response (ISR).[4]
The Integrated Stress Response (ISR)
The ISR is a crucial signaling network that allows cells to adapt to various environmental stresses, including amino acid starvation. In the context of this compound treatment, the depletion of asparagine leads to the accumulation of uncharged tRNAs, which activates the GCN2 (General Control Nonderepressible 2) kinase.[4] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[4]
Phosphorylated eIF2α has two major effects:
-
Global Protein Synthesis Inhibition: It attenuates the initiation of translation of most mRNAs, thereby conserving energy and resources.
-
Preferential Translation of ATF4: It selectively promotes the translation of the transcription factor ATF4 (Activating Transcription Factor 4).[4]
ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress-response genes, in an attempt to restore amino acid homeostasis.[4]
Figure 1: Signaling pathway of this compound-induced ISR.
Cellular Fates: Cell Cycle Arrest and Apoptosis
The disruption of amino acid homeostasis and the induction of the ISR by this compound ultimately lead to anti-proliferative and pro-apoptotic effects in cancer cells. Mechanistically, the combination of this compound with L-asparaginase, an enzyme that depletes extracellular asparagine, has been shown to disrupt nucleotide synthesis, leading to cell cycle arrest and apoptosis.[1]
Figure 2: General experimental workflow for studying this compound's effects.
Quantitative Data
The anti-cancer activity of this compound has been evaluated across a panel of cancer cell lines, particularly in combination with asparagine deprivation.
Table 1: IC50 Values of this compound in Cancer Cell Lines under Asparagine Deprivation
| Cell Line | Cancer Type | IC50 (nM) Range |
| 18 of 23 tested lines | Various Cancers | 10 - 100 |
Data is a summary from Tatarskiy et al., which states "The majority of tested lines (18 of 23) exhibited high sensitivity to the treatments, with this compound IC50 values ranging from 10 to 100 nM".
Table 2: Effect of this compound on Intracellular Amino Acid Levels in HEK-293A Cells
| Treatment | Intracellular L-asparagine Level | Other Amino Acid Levels |
| This compound | Substantially Reduced | Concomitantly Increased |
Data is a qualitative summary from Staschke et al., which states "treatment of HEK-293A cells with this compound resulted in substantial reduction in intracellular L-asparagine levels with a concomitant increase in other amino acids, presumably due to a reduction in global protein synthesis".
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound.
Cell Viability Assay (Resazurin Assay)
This protocol is for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Asparagine-free medium (if mimicking asparagine deprivation)
-
This compound stock solution (in DMSO)
-
L-asparaginase (optional)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well opaque-walled plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment:
-
For this compound alone: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
For combination treatment: Replace the medium with asparagine-free medium containing serial dilutions of this compound, with or without a fixed concentration of L-asparaginase.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well.
-
Incubation with Resazurin: Incubate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized for the cell line to ensure the signal is within the linear range of the assay.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with medium and Resazurin only). Plot the percentage of cell viability relative to the vehicle control against the log of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis of ISR Proteins
This protocol is for detecting changes in the expression and phosphorylation of key ISR proteins.
Materials:
-
Treated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation: Lyse cells treated with this compound and controls in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Intracellular Amino Acid Analysis by LC-MS
This protocol provides a general framework for quantifying intracellular amino acid levels.
Materials:
-
Treated cell pellets
-
Ice-cold 80% methanol
-
Internal standards (optional, for absolute quantification)
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
LC-MS system
Procedure:
-
Cell Harvesting and Quenching: After treatment, rapidly wash the cells with ice-cold PBS to remove extracellular amino acids. Quench metabolism by adding ice-cold 80% methanol.
-
Extraction: Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Vortex vigorously and incubate on ice or at -20°C to facilitate cell lysis and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Sample Preparation for LC-MS: Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or nitrogen stream. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. Use a suitable column (e.g., HILIC) for amino acid separation. Set the mass spectrometer to detect the specific mass-to-charge ratios (m/z) of the amino acids of interest.
-
Data Analysis: Integrate the peak areas for each amino acid. Normalize the peak areas to an internal standard (if used) and/or the initial cell number or protein content. Compare the relative or absolute concentrations of amino acids between treated and control samples.
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting asparagine synthetase. Its mechanism of action, centered on the depletion of intracellular asparagine and the subsequent activation of the Integrated Stress Response, provides a clear rationale for its anti-cancer effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the impact of this compound on amino acid homeostasis and to explore its full therapeutic potential in various cancer models.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for ASX-173 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASX-173 is a potent and cell-permeable small molecule inhibitor of human asparagine synthetase (ASNS).[1][2] ASNS is the enzyme responsible for the biosynthesis of the non-essential amino acid asparagine.[1][3][4] By inhibiting ASNS, this compound effectively depletes intracellular asparagine levels, leading to cellular stress and the activation of the Integrated Stress Response (ISR).[1][4] This mechanism makes this compound a valuable tool for studying amino acid metabolism and a promising agent in cancer research, particularly in tumors reliant on asparagine.[2][5] In cancer cells, treatment with this compound has been shown to induce cell cycle arrest, promote apoptosis, and enhance the efficacy of other anti-cancer agents like L-asparaginase.[2][5][6]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, signaling pathways, and apoptosis.
Mechanism of Action: Inhibition of Asparagine Synthetase and Induction of the Integrated Stress Response
This compound acts as an uncompetitive inhibitor of ASNS, binding to the ASNS/Mg²⁺/ATP complex.[1] This inhibition blocks the synthesis of asparagine from aspartate and glutamine. The resulting depletion of intracellular asparagine is sensed as a stress signal, leading to the activation of the Integrated Stress Response (ISR). A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis and the selective translation of activating transcription factor 4 (ATF4).[4] ATF4, in turn, upregulates genes involved in amino acid synthesis and stress adaptation. The sustained activation of this pathway due to asparagine deprivation ultimately triggers apoptosis in cancer cells.[4][5]
References
Recommended solvent and storage conditions for ASX-173
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASX-173 is a potent and cell-permeable small molecule inhibitor of human asparagine synthetase (ASNS).[1][2] ASNS is the sole enzyme responsible for the biosynthesis of the non-essential amino acid asparagine. By inhibiting ASNS, this compound effectively depletes intracellular asparagine levels, leading to amino acid stress. This triggers the Integrated Stress Response (ISR), a key cellular signaling network activated by various environmental stresses.[2][3] The induction of the ISR involves the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4).[2][4] ATF4 then orchestrates the expression of a suite of genes involved in restoring amino acid homeostasis and managing cellular stress. Due to its mechanism of action, this compound is a valuable tool for studying asparagine metabolism and the ISR, and it holds therapeutic potential in oncology, particularly in cancers reliant on asparagine availability.[1][5]
Recommended Solvent and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Parameter | Recommendation |
| Solvent | DMSO (Soluble at ≥ 100 mg/mL) |
| Short-term Storage | 0 - 4°C (Dry and dark, for days to weeks) |
| Long-term Storage | -20°C (Dry and dark, for months to years) |
Data sourced from chemical supplier information.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound in various in vitro assays.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Assay Type | Condition | IC50 (nM) |
| Various Cancer Cell Lines (18 of 23 tested) | MTT / Resazurin | Asparagine-deprived | 10 - 100 |
Under asparagine-deprived conditions, this compound shows potent anti-proliferative effects across a range of cancer cell lines.[1]
Table 2: Induction of the Integrated Stress Response in HEK293A Cells
| Parameter | Concentration of this compound | Observation |
| Intracellular Asparagine Levels | 50 nM (4 hours) | Substantial reduction |
| p-GCN2 (T899) | ≥ 6.25 nM (6 hours) | Increased phosphorylation |
| p-eIF2α (S51) | ≥ 6.25 nM (6 hours) | Increased phosphorylation |
| ATF4 Protein Expression | ≥ 6.25 nM (6 hours) | Increased expression |
This compound treatment leads to a dose-dependent activation of the ISR, starting at nanomolar concentrations.[2]
Experimental Protocols
Cell Culture of HEK293A Cells
This protocol outlines the basic maintenance of HEK293A cells, a common cell line for studying the effects of this compound.
-
Materials:
-
HEK293A cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain HEK293A cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, passage them.
-
Aspirate the old medium and wash the cells once with PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
HEK293A cells (or other cell line of interest)
-
96-well plates
-
Complete culture medium (and asparagine-free medium for specific assays)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of ISR Markers
This protocol describes the detection of key ISR proteins by Western blotting.
-
Materials:
-
HEK293A cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed HEK293A cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 nM) for 6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
RT-qPCR for ISR Target Gene Expression
This protocol is for quantifying the mRNA levels of ATF4 target genes.
-
Materials:
-
HEK293A cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ATF4, GADD34, TRIB3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inducing the Integrated Stress Response.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing the in vitro effects of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel Small Molecule Inhibitor of Asparagine Synthetase [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
Application Note: Measuring Cell Viability in Response to ASX-173 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ASX-173 is a potent and specific small molecule inhibitor of asparagine synthetase (ASNS), the enzyme responsible for the biosynthesis of asparagine.[1][2][3][4] By binding to the ASNS/Mg2+/ATP complex, this compound acts as an uncompetitive inhibitor, leading to the depletion of intracellular asparagine.[5][6][7] This disruption of asparagine metabolism has been shown to induce the integrated stress response (ISR), disrupt nucleotide synthesis, and trigger cell cycle arrest and apoptosis in cancer cells.[1][2][3][5][6] Notably, this compound can potentiate the anticancer effects of L-asparaginase, an enzyme that depletes circulating asparagine.[1][2][3]
This application note provides detailed protocols for assessing the effect of this compound on cell viability using common colorimetric and luminescent assays. The provided methodologies are intended to serve as a starting point for researchers and can be adapted based on specific cell types and experimental goals.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Characterization of ASX-173 and L-asparaginase Combination Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Asparagine metabolism has emerged as a critical pathway for the proliferation and survival of various cancer cells. L-asparaginase, an enzyme that depletes extracellular asparagine, has been a cornerstone of therapy for acute lymphoblastic leukemia (ALL).[1] However, its efficacy can be limited by the development of resistance, often mediated by the upregulation of intracellular asparagine synthesis by asparagine synthetase (ASNS).[2][3]
ASX-173 is a potent, cell-permeable, uncompetitive inhibitor of human ASNS.[4][5] It acts by binding to the ASNS/Mg2+/ATP complex, thereby blocking the intracellular production of asparagine.[4][5] The combination of this compound with L-asparaginase represents a promising therapeutic strategy to overcome resistance and enhance anti-cancer efficacy by achieving a bi-compartmental blockade of asparagine metabolism.[6]
These application notes provide detailed protocols for the in vitro evaluation of the synergistic anti-cancer effects of this compound in combination with L-asparaginase. The included methodologies cover the assessment of cell viability, induction of apoptosis, and the quantification of synergistic interactions.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and L-asparaginase, alone and in combination, on various cancer cell lines.
Table 1: Cell Viability (IC50) of this compound in Combination with L-asparaginase
| Cell Line | Cancer Type | This compound IC50 (nM) (in the presence of 0.025 IU/mL L-asparaginase) | Reference |
| Jurkat | Acute T-cell Leukemia | 10 - 100 | [3] |
| H929 | Multiple Myeloma | 10 - 100 | [3] |
| MV4;11 | Acute Myeloid Leukemia | 10 - 100 | [3] |
| OPM-2 | Multiple Myeloma | 10 - 100 | [3] |
| MOLP-8 | Multiple Myeloma | 10 - 100 | [3] |
| AMO-1 | Plasmacytoma | 10 - 100 | [3] |
| HT1080 | Sarcoma | 10 - 100 | [3] |
Table 2: Induction of Apoptosis by this compound and L-asparaginase Combination
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control | Reference |
| OCI-AML2 | Control | ~5% | 1.0 | [7] |
| OCI-AML2 | This compound (100 nM) | ~10% | ~2.0 | [7] |
| OCI-AML2 | L-asparaginase (0.025 IU/mL) | ~15% | ~3.0 | [7] |
| OCI-AML2 | Combination | >40% | >8.0 | [7] |
Table 3: Synergy Analysis of this compound and L-asparaginase Combination
| Cell Line | Combination Index (CI) Value | Interpretation | Method | Reference |
| Multiple Cancer Cell Lines | < 1 | Synergism | Chou-Talalay | [6][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the this compound and L-asparaginase combination and the general experimental workflows for its in vitro characterization.
Caption: Mechanism of action of this compound and L-asparaginase.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and L-asparaginase on the viability of adherent or suspension cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
L-asparaginase (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and L-asparaginase in culture medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Add the drug solutions to the wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6][8]
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is for the quantitative analysis of apoptosis and necrosis in cells treated with this compound and L-asparaginase.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound, L-asparaginase, or their combination for the desired time (e.g., 48 hours).
-
Harvest the cells (including any floating cells) and wash them twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis for Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, in cells treated with this compound and L-asparaginase.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design for ASX-173 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASX-173 is a novel, cell-permeable small molecule that acts as an uncompetitive inhibitor of human asparagine synthetase (ASNS).[1][2][3] ASNS is the sole enzyme responsible for the biosynthesis of the non-essential amino acid asparagine.[4] Many cancer cells exhibit an increased demand for asparagine to support rapid proliferation, and elevated ASNS expression has been linked to tumor progression and chemoresistance in various cancers.[5][6] this compound inhibits ASNS by binding to the ASNS/Mg²⁺/ATP complex, leading to a reduction in intracellular asparagine levels.[1][2][3] This depletion of asparagine induces the Integrated Stress Response (ISR), a key cellular pathway for adapting to amino acid deprivation.[1][2][4] The activation of the ISR through the GCN2-eIF2α-ATF4 signaling axis can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of ASNS inhibition.[4][5] Preclinical studies have shown that this compound can potentiate the anticancer activity of L-asparaginase and delay tumor growth in mouse models of acute myeloid leukemia (AML).[5][6]
These application notes provide a comprehensive guide for the in vivo experimental design of this compound in various mouse cancer models, including detailed protocols for establishing tumor models, assessing therapeutic efficacy, and analyzing pharmacodynamic biomarkers.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-tumor effects by depleting intracellular asparagine, which triggers the Integrated Stress Response (ISR). The key steps in this signaling cascade are outlined below.
In Vivo Experimental Design and Workflow
A well-structured in vivo study is critical to evaluate the efficacy and mechanism of action of this compound. The following workflow outlines the key phases of a typical preclinical study in mouse models.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model using a cancer cell line.
-
Cell Culture: Culture human cancer cells (e.g., OCI-AML2, MV4;11) in appropriate media until they reach 80-90% confluency. For in vivo imaging, cells should be stably transfected with a luciferase reporter gene.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel on ice. The final cell concentration should be 1-5 x 10⁷ cells/mL.[7] Keep the cell suspension on ice until injection.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID, NSG) to prevent rejection of human cells.[3][8]
-
Implantation: Anesthetize the mouse. Shave and sterilize the injection site on the flank. Subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 x 10⁶ cells).[7][9][10]
-
Tumor Growth Monitoring:
-
Caliper Measurement: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[11] Calculate tumor volume using the formula: Volume = (L x W²)/2.[7][11]
-
Bioluminescence Imaging (BLI) (Optional): If using luciferase-expressing cells, perform BLI 1-2 times per week. Anesthetize mice and intraperitoneally inject D-luciferin (150 mg/kg).[4][5] After 10-15 minutes, image the mice using an in vivo imaging system (e.g., IVIS Spectrum).[5][6] Quantify the bioluminescent signal in photons/second from a defined region of interest (ROI).[5]
-
-
Randomization and Treatment: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Combination therapy).[7]
-
This compound Formulation: Prepare this compound for oral administration (p.o.) in a suitable vehicle. A previously reported dose is 50 mg/kg, administered daily.[5]
-
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or show signs of ulceration, or until a significant decline in animal health is observed.[12]
Protocol 2: Orthotopic and Patient-Derived Xenograft (PDX) Models
For a more clinically relevant context, orthotopic or PDX models can be utilized.
-
Orthotopic Models: Involve implanting tumor cells into the corresponding organ of origin (e.g., leukemia cells via tail vein injection, breast cancer cells into the mammary fat pad). This better recapitulates the tumor microenvironment.[3]
-
PDX Models: Involve implanting fresh patient tumor fragments subcutaneously or orthotopically into severely immunocompromised mice (e.g., NSG).[8][13][14] These models are known to better preserve the characteristics of the original tumor.[14] The general procedure involves obtaining fresh tumor tissue, cutting it into small fragments (2-3 mm³), and surgically implanting them into the host mouse.[13]
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
To confirm the mechanism of action of this compound in vivo, tumors should be harvested for PD analysis.
-
Tumor Harvesting: At the study endpoint (or at specific time points post-treatment), euthanize mice and surgically excise tumors.
-
Tissue Processing:
-
For immunohistochemistry (IHC) , fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol (B145695) before paraffin (B1166041) embedding.
-
For Western blot or ELISA , snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
-
Biomarker Analysis:
-
IHC: Use FFPE sections to stain for key ISR markers such as phosphorylated eIF2α (p-eIF2α) and ATF4. This provides spatial information on target engagement within the tumor.
-
Western Blot/ELISA: Prepare protein lysates from frozen tumor tissue to quantify the levels of total and phosphorylated proteins in the ISR pathway (e.g., p-eIF2α, ATF4).[11]
-
Study Design and Data Presentation
A robust study design is essential for interpretable results. The following diagram illustrates a typical study design for evaluating this compound as a monotherapy and in combination.
Data Presentation Tables
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Tumor Growth Inhibition (TGI) TGI is calculated at the end of the study (e.g., Day 21) relative to the vehicle control group. The formula for TGI is: % TGI = (1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)) x 100%.[15]
| Treatment Group | Dose/Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | % TGI | P-value (vs. Vehicle) |
| Group 1: Vehicle | - | 1850 ± 210 | - | - |
| Group 2: this compound | 50 mg/kg, daily | 1110 ± 155 | 40% | < 0.05 |
| Group 3: Agent X | [Dose] | 1332 ± 180 | 28% | < 0.05 |
| Group 4: this compound + Agent X | As above | 462 ± 95 | 75% | < 0.001 |
Table 2: Survival Analysis Survival is often analyzed using Kaplan-Meier curves, and the median survival is a key metric. Statistical significance between groups is typically determined using the log-rank test.
| Treatment Group | Dose/Schedule | Median Survival (Days) | % Increase in Lifespan (vs. Vehicle) | P-value (vs. Vehicle) |
| Group 1: Vehicle | - | 25 | - | - |
| Group 2: this compound | 50 mg/kg, daily | 35 | 40% | < 0.05 |
| Group 3: Agent X | [Dose] | 32 | 28% | < 0.05 |
| Group 4: this compound + Agent X | As above | 48 | 92% | < 0.001 |
Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue Biomarker levels are quantified from tumors harvested at a specific time point (e.g., 4 hours after the last dose) using methods like IHC H-score or quantitative Western blot.
| Treatment Group | Dose/Schedule | Relative p-eIF2α Level (Fold Change vs. Vehicle) | Relative ATF4 Level (Fold Change vs. Vehicle) |
| Group 1: Vehicle | - | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Group 2: this compound | 50 mg/kg, daily | 4.5 ± 0.8 | 3.8 ± 0.6 |
| Group 4: this compound + Agent X | As above | 4.8 ± 0.9 | 4.1 ± 0.7 |
Conclusion
The protocols and experimental designs outlined in these application notes provide a robust framework for the in vivo evaluation of this compound in mouse models of cancer. By employing these standardized methods, researchers can generate reproducible and comprehensive data to assess the therapeutic efficacy, elucidate the mechanism of action, and guide the further development of this promising ASNS inhibitor. Careful planning and adherence to ethical guidelines for animal research are paramount for the successful execution of these studies.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 3. spectralinvivo.com [spectralinvivo.com]
- 4. Bioluminescent Approaches for Measuring Tumor Growth in a Mouse Model of Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Xenograft tumor model [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 14. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Synergistic Effects of ASX-173 with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASX-173 is a potent and cell-permeable small molecule inhibitor of human asparagine synthetase (ASNS), a critical enzyme in the biosynthesis of asparagine.[1][2][3] By depleting intracellular asparagine levels, this compound activates the integrated stress response (ISR), leading to reduced cell growth.[1][2] Preclinical studies have demonstrated that this compound can act synergistically with other chemotherapeutic agents, notably L-asparaginase (ASNase), to enhance anticancer activity.[4][5][6] This combination creates a dual blockade of asparagine metabolism, inducing cell cycle arrest, apoptosis, and the inhibition of nucleotide synthesis.[4][5][6] Furthermore, the molecular sequelae of this compound treatment, including the activation of ERK1/2 and AKT signaling pathways, suggest potential synergistic interactions with a broader range of targeted therapies, such as MAPK and PI3K/AKT pathway inhibitors, as well as DNA-damaging agents.[4]
These application notes provide detailed protocols for assessing the synergistic effects of this compound in combination with other chemotherapeutics, enabling researchers to quantify the nature of the interaction and elucidate the underlying cellular mechanisms.
Key Methodologies for Synergy Assessment
The quantitative assessment of drug synergy is crucial for the rational design of combination therapies. The two most widely accepted methods are the Chou-Talalay method, which calculates a Combination Index (CI), and isobologram analysis.[7][8][9][10][11]
-
Chou-Talalay Method and Combination Index (CI): This method is based on the median-effect principle and provides a quantitative measure of the interaction between two or more drugs.[7][12][13] The Combination Index (CI) is calculated to define the nature of the drug interaction.[8][14][15][16]
-
CI < 1: Synergy (the effect of the combination is greater than the expected additive effect).
-
CI = 1: Additive effect (the effect of the combination is equal to the expected sum of the individual drug effects).
-
CI > 1: Antagonism (the effect of the combination is less than the expected additive effect).
-
-
Isobologram Analysis: This graphical method provides a visual representation of drug interactions.[10][11][17] By plotting the doses of two drugs that produce a specific effect (e.g., 50% inhibition of cell growth), an "isobole" is generated. The position of the experimental data points in relation to the line of additivity indicates synergy, additivity, or antagonism.[18][19][20]
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22][23]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the other chemotherapeutic agent, and the combination of both at a fixed ratio. Include vehicle-treated control wells. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[24] Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use this data to determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each drug alone and in combination. This data will be used for synergy calculations.
Data Presentation:
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| This compound | [Concentration 1] | ||
| [Concentration 2] | |||
| ... | |||
| Chemotherapeutic X | [Concentration 1] | ||
| [Concentration 2] | |||
| ... | |||
| This compound + Chemo X (Ratio) | [Concentration 1] | ||
| [Concentration 2] | |||
| ... |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the other chemotherapeutic, and the combination at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[24]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[26][27]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[26]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment Group | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Control | |||
| This compound | |||
| Chemotherapeutic X | |||
| This compound + Chemo X |
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[28][29]
Protocol:
-
Cell Treatment: Treat cells with this compound, the other chemotherapeutic, and the combination as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.[30][31]
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Control | |||
| This compound | |||
| Chemotherapeutic X | |||
| This compound + Chemo X |
Visualization of Workflows and Pathways
References
- 1. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. punnettsquare.org [punnettsquare.org]
- 9. scilit.com [scilit.com]
- 10. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug synergism study [bio-protocol.org]
- 19. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 28. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Unveiling and stratifying cell cycle-dependent drug efficacy using a single-cell PLOM-CON approach with correlation anomaly and presage protein signals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.plos.org [journals.plos.org]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for Cryo-EM Sample Preparation: Studying the ASX-173 and ASNS Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of high-quality cryo-electron microscopy (cryo-EM) samples of the human asparagine synthetase (ASNS) in complex with its inhibitor, ASX-173. Understanding the structural basis of this interaction is crucial for the development of novel therapeutics targeting asparagine metabolism, a pathway implicated in various cancers, including asparaginase-resistant acute lymphoblastic leukemia (ALL).[1][2][3]
Background
Asparagine Synthetase (ASNS): A Key Metabolic Enzyme Asparagine synthetase (ASNS) is a vital enzyme that catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine.[4][5] The human ASNS is a 65 kDa protein with two distinct catalytic domains: an N-terminal domain for glutamine hydrolysis and a C-terminal synthetase domain that binds ATP and aspartate.[4][6] Elevated ASNS expression is linked to resistance to asparaginase (B612624) therapy in cancers, making it a significant target for drug development.[4][5][7]
This compound: A Novel Uncompetitive Inhibitor this compound is a potent, cell-permeable small molecule inhibitor of human ASNS.[1][3][8] Unlike competitive inhibitors, this compound functions through an uncompetitive mechanism.[1][2] This means it does not bind to the free enzyme but instead targets the ASNS/Mg²⁺/ATP complex after ATP hydrolysis.[1][2] Cryo-EM studies have revealed that this compound settles into a unique hydrophobic pocket formed by ASNS residues, AMP, and pyrophosphate (PPi), leading to a stable, inhibited complex.[1][2][9] This unique mechanism provides a structural and mechanistic foundation for developing new cancer therapies.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the ASNS and this compound interaction, critical for experimental design and validation.
Table 1: Biochemical and Biophysical Parameters
| Parameter | Value | Significance |
|---|---|---|
| Molecular Mass (Human ASNS) | ~65 kDa | Important for calculating molar ratios and estimating protein concentration.[4] |
| ASNS Melting Temperature (Tm) | 45 °C (apo) | Baseline thermal stability of the enzyme.[1][9] |
| ASNS-ASX-173 Complex Tm | 54 °C | A significant thermal shift indicates direct binding and stabilization of ASNS by this compound.[1][9] |
| Inhibitor Affinity | Nanomolar | This compound is a high-affinity, tight-binding inhibitor.[8][10] |
| Inhibition Mechanism | Uncompetitive | this compound binds to the enzyme-substrate complex, a rare and potentially valuable therapeutic modality.[1][2] |
Table 2: Cryo-EM Data Collection Parameters for ASNS/ASX-173 Complex
| Parameter | Specification | Purpose |
|---|---|---|
| Microscope | 200 kV Glacios | Electron microscope used for initial data collection.[1] |
| Complex Components | Recombinant human ASNS, this compound, Mg²⁺, ATP | Essential components required to form the inhibited complex for structural analysis.[1] |
| Molar Ratio | 1:2 (ASNS:this compound) | Molar excess of the inhibitor ensures saturation of the binding sites on the enzyme.[1] |
| Final Map Resolution | 3.14 Å | Near-atomic resolution sufficient for detailed analysis of the binding pocket and inhibitor interactions.[1] |
Visualized Pathways and Workflows
dot digraph "ASNS_Catalytic_Cycle_and_ASX_173_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="ASNS Catalytic Cycle and this compound Inhibition", labelloc=t, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes ASNS [label="Apo ASNS", fillcolor="#F1F3F4", fontcolor="#202124"]; ASNS_ATP [label="ASNS/Mg²⁺/ATP\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASNS_AMP_PPi [label="ASNS/AMP-PPi\n(Post-Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; ASNS_Product [label="ASNS + Asparagine\n+ Glutamate", fillcolor="#34A853", fontcolor="#FFFFFF"]; ASX173 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibited_Complex [label="Inhibited Complex\n(ASNS/ASX-173/AMP/Mg²⁺/PPi)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ASNS -> ASNS_ATP [label=" + ATP, Mg²⁺,\nAspartate, Glutamine"]; ASNS_ATP -> ASNS_AMP_PPi [label=" ATP Hydrolysis"]; ASNS_AMP_PPi -> ASNS_Product [label=" Amide Transfer"]; ASNS_Product -> ASNS [label=" Product Release"];
// Inhibition Path ASX173 -> Inhibited_Complex [arrowhead=none, style=dashed, color="#EA4335"]; ASNS_AMP_PPi -> Inhibited_Complex [style=dashed, color="#EA4335"];
Inhibited_Complex [ peripheries=2 ]; } dot Caption: ASNS catalytic cycle and the uncompetitive inhibition mechanism of this compound.
dot digraph "CryoEM_Workflow" { graph [splines=ortho, rankdir=TB, fontname="Arial", fontsize=12, label="Experimental Workflow for Cryo-EM Sample Preparation", labelloc=t, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=9];
// Nodes Purification [label="1. Protein Purification\n(Recombinant Human ASNS)", fillcolor="#F1F3F4", fontcolor="#202124"]; QC1 [label="2. Quality Control\n(Purity, Homogeneity)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Complex_Formation [label="3. Complex Formation\n(ASNS + this compound + ATP + Mg²⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grid_Prep [label="4. Grid Preparation\n(Glow Discharge)", fillcolor="#F1F3F4", fontcolor="#202124"]; Vitrification [label="5. Sample Application & Vitrification\n(Blotting & Plunge Freezing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="6. Grid Screening\n(Cryo-TEM)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Collection [label="7. High-Resolution Data Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Purification -> QC1; QC1 -> Complex_Formation [label=" >99% Pure"]; Complex_Formation -> Grid_Prep; Grid_Prep -> Vitrification; Vitrification -> Screening; Screening -> Data_Collection [label=" Good Ice & \nParticle Distribution"]; } dot Caption: Step-by-step workflow for preparing the ASNS/ASX-173 complex for cryo-EM.
dot digraph "Complex_Interaction" { graph [fontname="Arial", fontsize=12, label="Logical Relationship of Components in the Final Complex", labelloc=t, labeljust=c]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Key interactions within the stable ASNS/ASX-173/AMP/Mg²⁺/PPi complex.
Experimental Protocols
The following protocols are based on published methods for the ASNS/ASX-173 complex and general best practices for cryo-EM sample preparation.[1][11][12][13]
Protocol 1: Recombinant Human ASNS Purification
-
Expression: Express recombinant human ASNS in a suitable system (e.g., insect or E. coli cells).
-
Lysis: Lyse cells in a buffer containing protease inhibitors to prevent degradation.
-
Affinity Chromatography: Purify the protein using a tag (e.g., His-tag, GST-tag) followed by tag removal with a specific protease.
-
Ion Exchange Chromatography: Further purify ASNS to separate it from remaining contaminants based on charge.
-
Size Exclusion Chromatography (SEC): Perform a final polishing step to ensure the sample is monodisperse and free of aggregates. The elution buffer should be suitable for long-term stability and cryo-EM (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% glycerol (B35011), 5 mM β-mercaptoethanol).[9]
-
Quality Control: Verify purity (>99%) by SDS-PAGE and homogeneity by SEC.[13]
Protocol 2: this compound Solution Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[9] Store at -20°C for long-term use.[14]
-
Working Solution: On the day of the experiment, dilute the stock solution to 1 mM using the final SEC buffer to minimize buffer mismatch.[9]
Protocol 3: ASNS/ASX-173 Complex Formation
-
Dilute the purified ASNS to the desired concentration (typically 0.5-5 mg/mL) in the final SEC buffer.[11]
-
Add ATP and MgCl₂ to the protein solution to final concentrations of 5 mM each.
-
Add the 1 mM this compound working solution to the ASNS/ATP/Mg²⁺ mixture to achieve a 1:2 molar ratio of ASNS to this compound.[1]
-
Incubate the mixture at room temperature for 1 hour to ensure complete complex formation.[1]
-
Keep the complex on ice until ready for grid preparation.
Protocol 4: Cryo-EM Grid Preparation and Vitrification
-
Grid Preparation: Use standard cryo-EM grids (e.g., Quantifoil R1.2/1.3). Just before use, glow-discharge the grids for 30-60 seconds to render the surface hydrophilic, which promotes even spreading of the sample.[15]
-
Vitrification Setup: Set up a plunge-freezing apparatus (e.g., Thermo Scientific Vitrobot).[13] Equilibrate the chamber to a desired temperature (e.g., 4-10°C) and 100% humidity to prevent sample evaporation.
-
Sample Application: Apply 3-4 µL of the ASNS/ASX-173 complex solution to the glow-discharged grid.[15]
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample. Blotting time (typically 2-6 seconds) is a critical parameter that must be optimized to achieve appropriate ice thickness.[16]
-
Plunge Freezing: Immediately after blotting, rapidly plunge the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[15][17] This vitrifies the sample, embedding the protein complexes in a thin layer of amorphous ice.[13][18]
-
Storage: Transfer the vitrified grids to a liquid nitrogen storage dewar until ready for imaging.
Application Notes and Troubleshooting
-
Sample Purity is Paramount: Achieving a high-resolution structure is critically dependent on sample quality. The ASNS protein must be highly pure (>99%) and monodisperse.[13] Aggregates or contaminants will interfere with particle picking and alignment.
-
Optimizing Ice Thickness: Ice thickness is a crucial variable. If the ice is too thick, the contrast will be poor. If it is too thin, particles may be forced into the air-water interface, leading to denaturation or preferred orientations.[16] Adjust blotting time and force to find the optimal thickness.
-
Addressing Preferred Orientation: The air-water interface can cause particles to adopt a limited set of orientations, hindering 3D reconstruction.[12][19] If this occurs, try adding a small amount of mild detergent (e.g., 0.005% Fos-Choline-8) or using different grid types (e.g., gold grids) to alter surface interactions.[19][20]
-
Buffer Composition: Avoid high concentrations of glycerol (>5%) or other viscous agents, as they can reduce contrast.[11] Ensure the buffer pH and salt concentration maintain the stability and integrity of the complex.[11]
-
Validation of the Complex: The significant increase in the melting temperature of ASNS upon this compound binding (from 45°C to 54°C) is a strong indicator of complex formation and stabilization, which can be confirmed using differential scanning fluorimetry (DSF) or a thermal shift assay before proceeding to cryo-EM.[1][9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asparagine synthetase: Function, structure, and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asparagine synthetase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 冷冻电镜服务商 - 北京 | 杭州药物创新发现平台 [shuimubio.com]
- 12. Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. This compound | CAS 2748800-08-8 | Sun-shinechem [sun-shinechem.com]
- 15. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. diamond.ac.uk [diamond.ac.uk]
- 18. Cryo EM | Cryo EM Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 19. CryoEM grid preparation: a closer look at advancements and impact of preparation mode and new approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CURRENT OUTCOMES WHEN OPTIMIZING “STANDARD” SAMPLE PREPARATION FOR SINGLE-PARTICLE CRYO-EM - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ASX-173 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the asparagine synthetase (ASNS) inhibitor, ASX-173, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a small molecule inhibitor that is sold as a solid powder.[1] It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 100 mg/mL.[1] However, specific data regarding its solubility in aqueous buffers is not widely published. As with many small molecule kinase inhibitors, this compound is likely to be a lipophilic compound with low intrinsic aqueous solubility.[2]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. Why is this happening?
A2: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate. The final concentration of DMSO in your aqueous solution is a critical factor; keeping it as low as possible (typically below 1%) is recommended, but may not always prevent precipitation for highly insoluble compounds.[3]
Q3: How does the pH of my aqueous buffer affect the solubility of this compound?
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A4: Yes, poor solubility can lead to an inaccurate effective concentration of the inhibitor in your assay, resulting in inconsistent and unreliable data.[5] It is crucial to ensure that this compound is fully dissolved in your final assay medium. Visually inspecting your assay plates for any signs of precipitation before and after the experiment is a good practice.[5]
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock
Root Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded.[5]
Solutions:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, while still maintaining the compound in solution.[3]
-
Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions of your DMSO stock in the aqueous buffer to gradually decrease the solvent polarity.
-
Use of Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%) or Pluronic F-68, to your aqueous buffer can help to maintain the inhibitor in solution.[3]
-
Incorporate a Co-solvent: In some instances, a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility.[5]
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and facilitate dissolution.[5]
Issue 2: Solution Becomes Cloudy Over Time During an Experiment
Root Cause: The compound is slowly precipitating out of the solution, indicating that it is not stable in the aqueous buffer over the duration of the experiment.[5]
Solutions:
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen DMSO stock solution immediately before each experiment.[5]
-
Solubility Testing in Assay Media: Perform a solubility test in your specific cell culture medium or experimental buffer to determine the maximum soluble concentration under your experimental conditions.
-
Consider Formulation Strategies: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins, liposomes, or solid dispersions may be necessary to improve bioavailability.[6][7]
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H31FN3O3+ | [1] |
| Molecular Weight | 476.57 g/mol | [1] |
| Formulation | Solid powder | [1] |
| Solubility in DMSO | ≥ 100 mg/mL | [1] |
| Aqueous Solubility | Data not available; expected to be low | N/A |
| Mechanism of Action | Asparagine Synthetase (ASNS) Inhibitor | [8] |
Table 2: Recommended Starting Concentrations for Solubility Enhancers
| Enhancer | Recommended Starting Concentration | Notes |
| DMSO | < 0.5% (v/v) | Final concentration in aqueous solution. |
| Tween-20 | 0.01% (v/v) | May need optimization for your specific assay. |
| Pluronic F-68 | 0.01% (w/v) | Can be useful in cell culture media. |
| Ethanol | 1-2% (v/v) | Ensure compatibility with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the tube thoroughly for 1-2 minutes to ensure complete dissolution. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may be applied, but first, verify the compound's stability at this temperature.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Aqueous Solubility Assessment
-
Prepare Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4), if your assay allows for this.
-
Prepare Dilutions: Create a high-concentration intermediate dilution of your this compound DMSO stock solution in DMSO.
-
Test Dilution: Add a small volume of the intermediate DMSO stock to each buffer to achieve the desired final concentration.
-
Observation: Visually inspect for any precipitate immediately after dilution and after a set incubation period (e.g., 1 hour, 24 hours) at the relevant experimental temperature.
-
Quantification (Optional): To determine the concentration of the dissolved compound, centrifuge the samples to pellet any precipitate and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision tree for troubleshooting this compound insolubility.
Caption: Simplified diagram of the ASNS pathway inhibited by this compound.
References
- 1. This compound | CAS 2748800-08-8 | Sun-shinechem [sun-shinechem.com]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing ASX-173 Concentration for Maximum Cancer Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of ASX-173 for maximum cancer cell inhibition. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable small molecule that functions as an inhibitor of asparagine synthetase (ASNS).[1][2] ASNS is the enzyme responsible for the biosynthesis of the amino acid asparagine.[1][2] By inhibiting ASNS, this compound depletes intracellular asparagine levels, which in turn induces the Integrated Stress Response (ISR) and can lead to cancer cell growth reduction.[2][3] This targeted inhibition of asparagine metabolism is a promising strategy for treating certain cancers that are dependent on asparagine for their proliferation and survival.[1][4]
Q2: How do I determine the optimal starting concentration for this compound in my cancer cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cancer cell line being investigated. A crucial first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[5] We recommend starting with a broad range of concentrations, for example from 10 nM to 100 µM, in a preliminary experiment to identify the approximate range of sensitivity for your specific cell line.[6]
Q3: What is the importance of the cell culture medium composition when working with this compound?
A3: The composition of the cell culture medium is critical. The anti-cancer activity of this compound is significantly enhanced under asparagine-deprived conditions.[7][8] Therefore, it is recommended to use asparagine-free medium or to supplement the medium with a low dose of L-asparaginase to deplete extracellular asparagine.[7][8] The cytotoxicity of this compound has been shown to be potent in DMEM medium, with minimal to no effect observed in RPMI-1640 for certain cell lines, highlighting the importance of medium selection.[9]
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the experimental objective. A time-course experiment is recommended to determine the ideal duration for observing the desired effect.[5] Typical incubation times for assessing cell viability are 24, 48, or 72 hours.[5] For instance, this compound has been shown to induce cell cycle arrest and apoptosis in MV4;11 leukemia cells after 48 hours of treatment under asparagine-depleted conditions.[9]
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and consider using a multichannel pipette for consistency. It is also advisable to perform a cell seeding optimization experiment to determine the density that allows for logarithmic growth throughout the experiment.[5]
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.[5]
-
-
Possible Cause: Uneven distribution of this compound.
-
Solution: Ensure that the this compound stock solution is properly dissolved and vortexed before diluting it in the culture medium. When adding the compound to the wells, mix gently by pipetting up and down to ensure even distribution.
-
Issue 2: No significant inhibition of cancer cell growth is observed.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Test a higher range of this compound concentrations. Refer to the IC50 values in the table below for guidance on effective concentrations in various cell lines.[8]
-
-
Possible Cause: The cell culture medium contains high levels of asparagine.
-
Possible Cause: The chosen cell line is resistant to ASNS inhibition.
Issue 3: Inconsistent results with the MTT cell viability assay.
-
Possible Cause: Off-target effects of the inhibitor or cellular metabolic changes.
-
Possible Cause: Interference of the compound with the MTT assay.
Data Presentation
The following table summarizes the reported IC50 values for this compound in various cancer cell lines under asparagine-deprived conditions. This data can be used as a starting point for optimizing the concentration in your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Experimental Conditions |
| MV4;11 | Leukemia | 10 - 100 | Asparagine-free medium or low-dose ASNase |
| Jurkat | T-cell Leukemia | 10 - 100 | Asparagine-free medium or low-dose ASNase |
| A172 | Glioblastoma | 10 - 100 | Asparagine-free medium or low-dose ASNase |
| OVCAR-8 | Ovarian Cancer | Dose-dependent increase in sensitivity with ASNase | In combination with ASNaseQ59L |
| 92.1_D3 | Uveal Melanoma | Dose-dependent increase in sensitivity with ASNase | In combination with ASNaseQ59L |
| 92.1_M3 | Uveal Melanoma | Dose-dependent increase in sensitivity with ASNase | In combination with ASNaseQ59L |
| OCI-AML2 | Acute Myeloid Leukemia | Dose-dependent increase in sensitivity with ASNase | In combination with ASNaseQ59L |
| SW620 | Colon Cancer | Low IC50 values reported | - |
| HCT-116 | Colon Cancer | Low IC50 values reported | - |
Data extracted from "The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity".[7][8]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (and asparagine-free medium)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in asparagine-free culture medium to achieve a range of final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to cancer cell inhibition.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 2. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ASN inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate off-target effects of ASX-173 in experiments
Welcome to the technical support center for ASX-173. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to offer strategies for mitigating potential off-target effects.
Introduction to this compound
This compound is a potent, cell-permeable small molecule inhibitor of human asparagine synthetase (ASNS).[1][2][3][4] It functions as an uncompetitive inhibitor, binding to the ASNS/Mg2+/ATP complex.[1][2][3] Inhibition of ASNS by this compound leads to a reduction in cellular asparagine levels, which in turn induces the integrated stress response (ISR) and can reduce cell growth.[1][2][3] While biochemical and cellular assays have demonstrated the specificity of this compound for ASNS, it is crucial for researchers to perform rigorous controls in their own experimental systems to validate these findings and rule out potential off-target effects.[4]
Proactive Mitigation of Off-Target Effects: A Best Practices Guide
Before initiating large-scale experiments with this compound, it is recommended to perform a series of validation experiments to confirm its on-target activity and assess potential off-target effects in your specific cellular context.
Workflow for Validating Specificity of this compound
Caption: Workflow for validating the specificity of this compound.
Troubleshooting Guide: Unexpected Experimental Results
If you observe a cellular phenotype that is inconsistent with known effects of ASNS inhibition, the following troubleshooting guide can help you investigate potential off-target effects.
Decision Tree for Troubleshooting Unexpected Phenotypes
References
- 1. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Common challenges in reproducing ASX-173 experimental results
Welcome to the technical support center for ASX-173. This resource is designed to assist researchers, scientists, and drug development professionals in successfully reproducing experimental results and troubleshooting common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our in vitro IC50 measurements for this compound against Kinase-X. What are the potential causes?
A1: Variability in IC50 values for this compound can arise from several factors. The most common are related to the kinase assay conditions. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q2: Our Western blot results for the phosphorylation of Substrate-Y are inconsistent after treating cells with this compound. How can we improve the reproducibility?
A2: Inconsistent Western blot data is a frequent challenge. This can be due to issues with sample preparation, antibody quality, or the blotting procedure itself. Ensure that cell lysates are prepared quickly on ice and that a consistent protein concentration is loaded for each sample. Refer to our detailed Western blot protocol for best practices.
Q3: We are not seeing the expected decrease in IL-6 and TNF-alpha production in our cell-based assays. What could be the issue?
A3: A lack of effect in cell-based assays can be due to several reasons, including cell line variability, incorrect dosage of this compound, or the timing of the treatment. It is also crucial to ensure that the cells are properly stimulated to produce cytokines. See the troubleshooting table and our recommended cell-based assay protocol for guidance.
Troubleshooting Guides
In Vitro Kinase Assay (IC50 Determination)
| Observed Issue | Potential Cause | Recommended Solution |
| High IC50 Variability | ATP concentration not optimized | Ensure the ATP concentration is at the Km for Kinase-X. |
| Recombinant enzyme quality | Use a highly purified and active batch of recombinant Kinase-X. | |
| Assay incubation time | Optimize the incubation time to ensure the reaction is in the linear range. | |
| No Inhibition Observed | Incorrect this compound concentration | Prepare fresh serial dilutions of this compound for each experiment. |
| Inactive compound | Verify the integrity of the this compound stock solution. |
Cellular Assays (Western Blot & Cytokine Production)
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent p-Substrate-Y | Sub-optimal antibody | Validate the anti-p-Substrate-Y antibody for specificity and sensitivity. |
| (Western Blot) | Poor lysis buffer | Use a lysis buffer containing fresh phosphatase and protease inhibitors. |
| Inconsistent loading | Perform a protein quantification assay and load equal amounts of protein per lane. | |
| No change in Cytokines | Low cell stimulation | Ensure the stimulating agent (e.g., LPS) is used at an optimal concentration. |
| (ELISA/qPCR) | Incorrect timing | Optimize the time course of this compound treatment and stimulation. |
| Cell line passage number | Use cells with a low passage number as high passage can alter signaling. |
Experimental Protocols
Protocol 1: In Vitro Kinase-X Inhibition Assay
-
Reagents:
-
Recombinant Human Kinase-X
-
ATP (at Km concentration)
-
Substrate-Y peptide
-
This compound (serial dilutions)
-
Kinase buffer
-
Detection reagent
-
-
Procedure:
-
Add 5 µL of serially diluted this compound to a 384-well plate.
-
Add 10 µL of Kinase-X to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP/Substrate-Y peptide mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the signal using a plate reader.
-
Calculate the IC50 using a non-linear regression curve fit.
-
Protocol 2: Western Blot for p-Substrate-Y
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat with varying concentrations of this compound for 2 hours.
-
Stimulate with an appropriate agonist for 30 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with phosphatase and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody (anti-p-Substrate-Y) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect with an ECL substrate and image the blot.
-
Visualizations
Caption: The proposed signaling pathway for this compound's mechanism of action.
Caption: A logical workflow for evaluating this compound from in vitro to in vivo.
Improving the delivery and uptake of ASX-173 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery and uptake of ASX-173 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of human asparagine synthetase (ASNS).[1][2][3] ASNS is the enzyme responsible for the biosynthesis of asparagine. This compound acts as an uncompetitive inhibitor, binding specifically to the ASNS/Mg²⁺/ATP complex.[2][4] This inhibition leads to a reduction in intracellular asparagine levels, which in turn induces the Integrated Stress Response (ISR) and can lead to cell growth reduction, particularly in cancer cell lines.[2][4]
Q2: How does this compound induce the Integrated Stress Response (ISR)?
A2: By depleting intracellular asparagine, this compound activates the GCN2 (General Control Nonderepressible 2) kinase.[2] GCN2 is a key sensor of amino acid deficiency.[5][6][7] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis but selectively increases the translation of Activating Transcription Factor 4 (ATF4).[5][6][8][9] ATF4 then upregulates the expression of genes involved in amino acid synthesis and stress adaptation to restore cellular homeostasis.[5][9]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated potent activity in various cancer cell lines, particularly when combined with asparagine deprivation (e.g., using asparagine-free medium or L-asparaginase).[10] Its efficacy has been observed in cell lines derived from leukemia, multiple myeloma, plasmacytoma, and sarcoma.[10]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the experimental use of this compound.
Issue 1: Low Potency or Lack of Expected Biological Effect
| Possible Cause | Troubleshooting Steps |
| Poor Cellular Uptake | 1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell membrane integrity. Typically, keep DMSO concentration below 0.5%.2. Increase Incubation Time: Extend the duration of cell exposure to this compound to allow for more time for cellular uptake.3. Assess Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase, as this can influence active transport and membrane permeability. |
| Compound Instability | 1. Proper Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.2. Fresh Dilutions: Prepare fresh working solutions of this compound in your cell culture medium for each experiment.3. Check for Precipitation: After diluting the stock solution in aqueous media, visually inspect for any precipitation. If observed, consider using a different formulation or a lower concentration. |
| Cell Line Resistance | 1. Efflux Pump Activity: Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters which can actively pump out small molecules. Consider using a cell line with lower known efflux pump activity or co-administering a known efflux pump inhibitor for experimental validation.2. High Basal ASNS Expression: Cell lines with very high basal expression of ASNS might require higher concentrations of this compound to achieve sufficient target engagement. |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Run Solvent Control: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used for this compound treatment to assess the solvent's effect on cell viability.2. Minimize Solvent Concentration: Use the lowest possible concentration of the organic solvent to dissolve this compound. |
| High Compound Concentration | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range of concentrations to identify the IC50 value.2. Reduce Exposure Time: Shorter incubation times may reduce toxicity while still achieving the desired biological effect. |
| Cell Line Sensitivity | 1. Choose a Different Cell Line: If your current cell line is overly sensitive, consider using a more robust cell line for your experiments.2. Optimize Culture Conditions: Ensure optimal cell culture conditions (e.g., media, serum, CO₂ levels) to maintain cell health. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Consistent Cell Density: Seed cells at a consistent density for all experiments.2. Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inaccurate Compound Concentration | 1. Accurate Pipetting: Use calibrated pipettes to ensure accurate preparation of stock and working solutions.2. Verify Stock Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method. |
| Experimental Design | 1. Include Proper Controls: Always include positive and negative controls in your experiments.2. Replicates: Perform experiments with sufficient biological and technical replicates to ensure statistical significance. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines under Asparagine-Deprived Conditions
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines when cultured in asparagine-free medium or with a low dose of L-asparaginase (0.025 IU/mL).[10]
| Cell Line | Cancer Type | IC50 (nM) |
| MV4;11 | Acute Myeloid Leukemia | 10 - 100 |
| OPM-2 | Multiple Myeloma | 10 - 100 |
| MOLP-8 | Multiple Myeloma | 10 - 100 |
| AMO-1 | Plasmacytoma | 10 - 100 |
| Jurkat | T-cell Leukemia | 10 - 100 |
| H929 | Multiple Myeloma | 10 - 100 |
| HT1080 | Sarcoma | 10 - 100 |
| Data is presented as a range as reported in the source. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT)
Objective: To determine the concentration of this compound that inhibits the growth of a cell line by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Asparagine-free cell culture medium (or complete medium with L-asparaginase)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in asparagine-free medium (or complete medium with L-asparaginase).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of ISR Activation
Objective: To assess the activation of the Integrated Stress Response pathway by measuring the phosphorylation of eIF2α and the expression of ATF4.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-eIF2α, anti-total-eIF2α, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phospho-eIF2α to total-eIF2α and ATF4 to β-actin.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for IC50 determination.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 4. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Experimental Protocols for ASX-173 in Diverse Cancer Cell Types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ASX-173, a potent and cell-permeable inhibitor of asparagine synthetase (ASNS). The information herein is designed to facilitate the adjustment of experimental protocols for various cancer cell types and to troubleshoot common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of asparagine synthetase (ASNS), the enzyme responsible for the cellular synthesis of asparagine. By binding to the ASNS/Mg2+/ATP complex, this compound blocks the production of asparagine, leading to its depletion within the cell. This nutrient stress induces the Integrated Stress Response (ISR), which can subsequently trigger cell cycle arrest and apoptosis in cancer cells that are dependent on endogenous asparagine synthesis.
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound is highly dependent on the cancer cell line and the experimental conditions, particularly the availability of exogenous asparagine. In a panel of 23 cancer cell lines cultured under asparagine-deprived conditions, the half-maximal inhibitory concentration (IC50) for this compound was found to be in the range of 10 to 100 nM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How does the expression level of Asparagine Synthetase (ASNS) in a cancer cell line affect its sensitivity to this compound?
A3: Generally, cancer cell lines with low or absent ASNS expression are more sensitive to asparagine deprivation and, consequently, to this compound treatment.[3] Conversely, cell lines with high ASNS expression may be more resistant. It is recommended to assess the ASNS expression status of your cell line of interest, for example, through the Human Protein Atlas database or by Western blotting, to anticipate its potential sensitivity to this compound.
Q4: Should I use asparagine-free medium when treating cells with this compound?
A4: The efficacy of this compound is significantly enhanced under asparagine-deprived conditions.[1][2] Therefore, using asparagine-free medium is highly recommended to maximize the inhibitory effect of the compound. If using a standard medium, be aware that the presence of asparagine may mask the effects of this compound.
Q5: What is the recommended duration of treatment with this compound?
A5: The optimal treatment duration depends on the cell line's doubling time and the specific assay being performed. As a general guideline, the incubation period should be long enough to allow for at least one to two cell divisions in the control group. For fast-growing cell lines, a 24-48 hour treatment may be sufficient, while slower-growing lines may require 72 hours or longer.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate. | Ensure a homogenous cell suspension before and during seeding. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to minimize evaporation. |
| Low signal or no dose-response | Cell line is resistant to this compound; Presence of asparagine in the medium; Incorrect assay timing. | Confirm low ASNS expression in your cell line. Use asparagine-free medium. Optimize the treatment duration based on the cell line's doubling time. |
| High background in "no cell" control wells | Contamination of media or reagents; Reagent reaction with components in the medium. | Use fresh, sterile reagents. Include a "media only" background control and subtract this value from all other readings. |
Apoptosis Assays (e.g., Annexin V Staining)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly (e.g., over-trypsinization); Cells were unhealthy prior to the experiment. | Use a gentle cell detachment method (e.g., Accutase or scraping). Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Allow cells to recover for 30-45 minutes after detachment before staining.[4] |
| No significant increase in apoptosis after treatment | Insufficient drug concentration or incubation time; Cell line is resistant to apoptosis induction by this compound. | Perform a dose-response and time-course experiment. Confirm the induction of apoptosis through an alternative method (e.g., caspase activity assay). |
| High percentage of necrotic (Annexin V+/PI+) cells | Treatment is causing necrosis rather than apoptosis; Apoptosis has progressed to late stages. | Assess apoptosis at earlier time points. Use a lower concentration of this compound. |
| Weak or no Annexin V signal | Insufficient calcium in the binding buffer; Reagents have expired. | Ensure the binding buffer contains an adequate concentration of CaCl2. Use fresh reagents. |
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of G1, S, and G2/M peaks | Cell clumps; Incorrect flow rate; High coefficient of variation (CV). | Filter cell suspension before staining. Use a low flow rate during acquisition.[5] Ensure proper instrument setup and compensation. |
| Broad G1 and G2/M peaks | Inconsistent staining; RNase treatment is incomplete. | Ensure cells are properly fixed and permeabilized. Increase RNase concentration or incubation time. |
| No clear cell cycle arrest after treatment | Insufficient drug concentration or incubation time; Cell line does not arrest at the expected phase. | Perform a dose-response and time-course experiment. Analyze samples at multiple time points to capture transient cell cycle arrest. |
| Debris peak obscuring the G1 peak | Excessive cell death and fragmentation. | Gate out debris based on forward and side scatter properties. Consider using a viability dye to exclude dead cells from the analysis. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines under Asparagine Deprivation
| Cell Line | Cancer Type | Approximate IC50 (nM) |
| MV4;11 | Acute Myeloid Leukemia | 10 - 50 |
| Jurkat | T-cell Leukemia | 10 - 50 |
| OCI-AML2 | Acute Myeloid Leukemia | 50 - 100 |
| OVCAR-8 | Ovarian Cancer | 10 - 100 |
| 92.1_M3 | Uveal Melanoma | 10 - 100 |
| HCT-116 | Colorectal Cancer | 10 - 100 |
| SW620 | Colorectal Cancer | 10 - 100 |
Note: These values are illustrative and are based on published data where this compound was often used in combination with asparagine deprivation.[1][2][6] It is imperative that researchers determine the IC50 for their specific cell line and experimental conditions.
Table 2: Key Parameters for Adjusting Experimental Protocols
| Parameter | Recommendation | Considerations for Different Cell Types |
| Cell Seeding Density | Optimize for logarithmic growth throughout the experiment. | Fast-growing cells: May require higher initial seeding density for shorter experiments. Slow-growing cells: Require lower initial seeding density to avoid confluence before the end of the experiment. |
| This compound Concentration | Perform a dose-response curve (e.g., 1 nM to 1 µM). | Low ASNS expression: Start with a lower concentration range (e.g., 1-100 nM). High ASNS expression: May require higher concentrations. |
| Incubation Time | Ensure at least 1-2 cell doublings in the control group. | Fast-growing cells (e.g., ~24h doubling time): 24-48h incubation. Slow-growing cells (e.g., >48h doubling time): 72h or longer incubation. |
| Culture Medium | Use asparagine-free medium. | If asparagine-free medium is not available, be aware that the presence of asparagine will likely reduce the observed efficacy of this compound. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Materials:
-
Cancer cell lines of interest
-
Complete culture medium and asparagine-free medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density in complete culture medium and incubate overnight to allow for attachment.
-
The next day, replace the medium with fresh asparagine-free medium containing serial dilutions of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for a duration equivalent to 1-2 cell doublings.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound in asparagine-free medium for the determined optimal time. Include vehicle-treated and untreated controls.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle detachment method.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Mandatory Visualization
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
How to address resistance to ASX-173 in long-term cell culture
Welcome to the technical support center for ASX-173. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges encountered during long-term cell culture experiments with this compound, particularly the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the constitutively active form of the oncoprotein K-RAS(G12C). By binding to the mutant cysteine residue, this compound locks K-RAS in an inactive GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis in K-RAS(G12C) mutant cancer cells.
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture. What are the potential causes?
A2: A decline in this compound efficacy over time in cell culture is often indicative of acquired resistance. The most common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibition of K-RAS(G12C).[1][2][3] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, or AXL.[1][4]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire a more drug-resistant phenotype.[8][9][10][11] This transition is often associated with changes in cell morphology and the expression of specific molecular markers.
Q3: How can we confirm that our cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing resistance to this compound in your long-term cell cultures.
Problem 1: Increased IC50 of this compound in Long-Term Culture
Possible Cause 1: Activation of a Bypass Signaling Pathway
-
How to Investigate:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the increased phosphorylation of various RTKs in the resistant cells compared to the parental cells.
-
Western Blotting: Once a candidate bypass pathway is identified, validate the increased phosphorylation and total protein levels of the key components of that pathway (e.g., p-MET, MET, p-EGFR, EGFR, p-AXL, AXL) by Western blotting.
-
-
Solutions:
-
Combination Therapy: Treat the resistant cells with a combination of this compound and a specific inhibitor of the identified activated bypass pathway (e.g., a MET inhibitor, EGFR inhibitor).
-
Gene Knockdown: Use siRNA or shRNA to knock down the expression of the key RTK in the bypass pathway and assess the restoration of sensitivity to this compound.
-
Possible Cause 2: Upregulation of Drug Efflux Pumps
-
How to Investigate:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of common drug efflux pump genes (e.g., ABCB1, ABCG2) in resistant and parental cells.
-
Western Blotting: Analyze the protein expression levels of corresponding efflux pumps (e.g., P-glycoprotein/MDR1, BCRP).
-
Functional Assay: Use a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for P-glycoprotein) to measure its activity in the presence and absence of a known inhibitor (e.g., verapamil).
-
-
Solutions:
Possible Cause 3: Epithelial-Mesenchymal Transition (EMT)
-
How to Investigate:
-
Microscopy: Observe changes in cell morphology. Mesenchymal-like cells are typically more elongated and spindle-shaped compared to the cobblestone-like appearance of epithelial cells.
-
Western Blotting or Immunofluorescence: Analyze the expression of EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, Vimentin).
-
qRT-PCR: Measure the mRNA levels of key EMT-inducing transcription factors (e.g., Snail, Slug, Twist, ZEB1/2).
-
-
Solutions:
-
Targeting EMT Signaling: Investigate and target the signaling pathways known to induce EMT, such as TGF-β, Wnt, and Notch.[10]
-
Reversal of EMT: In some cases, treatment with agents that can reverse the EMT process may restore drug sensitivity.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 of this compound (nM) | Fold Resistance |
| Parental H358 | N/A | 10 | 1 |
| H358-AR1 | 6 months | 150 | 15 |
| H358-AR2 | 6 months | 250 | 25 |
Table 2: Example Western Blot Densitometry Analysis of Bypass Pathway Activation in H358-AR1 Cells
| Protein | Parental H358 (Relative Density) | H358-AR1 (Relative Density) | Fold Change |
| p-MET/MET | 1.0 | 8.5 | 8.5 |
| p-EGFR/EGFR | 1.0 | 1.2 | 1.2 |
| p-AXL/AXL | 1.0 | 0.9 | 0.9 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-MET, anti-E-cadherin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: Signaling pathway targeted by this compound.
Caption: Overview of this compound resistance mechanisms.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. oaepublish.com [oaepublish.com]
- 11. Targeting Epithelial-Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Co-treatment of Glutaminase Inhibitors and L-asparaginase
A Note on "ASX-173": Initial searches for a compound designated "this compound" did not yield any publicly available scientific information. Therefore, this guide has been developed using a well-characterized, clinical-stage glutaminase (B10826351) inhibitor, CB-839 (Telaglenastat) , as a representative agent for co-treatment with L-asparaginase. The principles and methodologies described herein are based on existing research for this combination and are intended to serve as a practical guide for researchers working with similar glutaminase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for co-administering a glutaminase inhibitor like CB-839 with L-asparaginase?
A1: The primary rationale is to exploit the metabolic vulnerabilities of cancer cells by simultaneously targeting two key amino acid dependencies: asparagine and glutamine.
-
L-asparaginase is an enzyme that depletes the circulating supply of L-asparagine.[1][2] Many cancer cells, particularly those in acute lymphoblastic leukemia (ALL), have low levels of asparagine synthetase (ASNS) and cannot produce their own asparagine, making them dependent on external sources.[1][3] Depletion of asparagine leads to inhibition of protein synthesis, cell cycle arrest, and apoptosis in these malignant cells.[1]
-
CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase (GLS), the enzyme that converts glutamine to glutamate.[4][5] Cancer cells often exhibit "glutamine addiction," relying on glutamine as a key source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle, support biosynthesis of nucleotides and fatty acids, and maintain redox balance through glutathione (B108866) production.[4][6][7]
-
Synergy: Some cancer cells can adapt to asparagine depletion by upregulating glutamine metabolism.[8] L-asparaginase itself possesses some glutaminase activity, which is crucial for its durable efficacy.[9][10] By combining L-asparaginase with a specific glutaminase inhibitor like CB-839, you can create a more profound and sustained metabolic crisis in cancer cells, preventing them from using glutamine as an escape pathway and potentially overcoming resistance.[8]
Q2: What are the primary signaling pathways affected by this co-treatment?
A2: The co-treatment impacts central metabolic and cell survival pathways. Key pathways include:
-
mTORC1 Signaling: Amino acid deprivation is known to inhibit the mTORC1 pathway, a central regulator of cell growth and proliferation.[3][11] L-asparaginase-induced asparagine depletion can suppress mTORC1 activity.[3] Glutamine is also a critical activator of mTORC1, so its inhibition by CB-839 further enhances this effect, leading to reduced protein synthesis and cell growth.[11][12]
-
TCA Cycle Anaplerosis: By inhibiting glutaminase, CB-839 blocks the entry of glutamine-derived carbon into the TCA cycle, depleting key intermediates necessary for energy production and biosynthesis.[5][13] This metabolic stress is compounded by the protein synthesis inhibition caused by L-asparaginase.
-
Redox Homeostasis: Glutamine is a precursor for glutathione, a major cellular antioxidant.[6] CB-839 treatment can lead to glutathione depletion, increasing cellular reactive oxygen species (ROS) and inducing oxidative stress and DNA damage.[14][15][16] This can lower the threshold for apoptosis induced by L-asparaginase.
Q3: How do I determine the optimal timing and sequence for administering CB-839 and L-asparaginase?
A3: The optimal timing is a critical experimental question. While simultaneous administration is a common starting point, sequential schedules should also be explored.
-
Simultaneous Co-treatment: This approach aims to induce maximum metabolic stress from the outset.
-
Sequential Treatment (L-asparaginase first): Pre-treating with L-asparaginase may force cells to become more reliant on glutamine metabolism for survival, potentially sensitizing them to subsequent CB-839 administration.
-
Sequential Treatment (CB-839 first): Pre-treatment with a glutaminase inhibitor can disrupt cellular metabolism and redox balance, potentially enhancing the efficacy of L-asparaginase.
The ideal sequence is likely cell-type dependent. We recommend conducting a time-course experiment, measuring cell viability and key metabolic markers at different time points for each schedule.
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Suggested Solution(s) |
| Limited Synergy or Additive Effect Only | 1. Cell Line Insensitivity: The cell line may not be "addicted" to glutamine or may have high intrinsic asparagine synthetase (ASNS) expression.[3] 2. Metabolic Plasticity: Cells may be adapting by utilizing alternative fuel sources (e.g., fatty acid oxidation, glycolysis).[6] 3. Suboptimal Dosing/Timing: The concentrations or exposure times may not be sufficient to induce a synergistic effect. | 1. Cell Line Characterization: Profile your cell line for ASNS expression and glutamine dependence. Select cell lines known to be sensitive. 2. Metabolic Analysis: Perform metabolomic analysis to identify upregulated compensatory pathways. Consider triple-combination therapy (e.g., adding a glycolysis inhibitor).[8] 3. Dose-Response Matrix: Conduct a dose-response matrix experiment with varying concentrations of both agents to identify synergistic ranges. Test different administration schedules (simultaneous vs. sequential). |
| High Levels of Cell Death in Control Groups (Monotherapy) | 1. High Drug Concentration: The concentrations used for one or both agents may be excessively cytotoxic on their own, masking any synergistic interaction. 2. Sensitive Cell Line: The cell line may be exceptionally sensitive to metabolic inhibition. | 1. Adjust Concentrations: Lower the concentrations of both drugs to levels that produce a moderate (e.g., 20-30%) reduction in viability as monotherapy. The goal is to find a dose range where the combination is clearly superior to either agent alone. |
| Inconsistent Results Between Experiments | 1. Reagent Variability: Differences in the lot or activity of L-asparaginase can lead to variability.[10] 2. Cell Culture Conditions: Fluctuations in media components (especially glutamine and asparagine) or cell passage number can alter metabolic states. | 1. Standardize Reagents: Aliquot and store both drugs under recommended conditions. Qualify new lots of L-asparaginase for enzymatic activity. 2. Control Culture Conditions: Use a consistent media formulation. Monitor and record cell passage numbers and ensure they are within a low range. |
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies. Note: Specific values are highly dependent on the cell line and experimental conditions.
Table 1: In Vitro Efficacy of CB-839 and L-asparaginase Co-treatment
| Cell Line | Treatment | Concentration Range | Effect | Reference |
| Glioblastoma (U251, U87) | L-asparaginase + Glutaminase Inhibitor (DON) | Not specified | Synergistic reduction in cell proliferation; induced apoptosis and autophagy. | [8] |
| Chronic Lymphocytic Leukemia (CLL) (HG-3, MEC-1) | CB-839 + Venetoclax/AZD-5991 | CB-839: 0.01-100 µM | Synergistic increase in apoptosis and inhibition of cell proliferation. | [14][17] |
| Liver Cancer (SNU398, MHCC97H) | CB-839 + V-9302 (ASCT2 inhibitor) | Not specified | Strong synergistic inhibition of tumor growth in xenograft models. | [16] |
Table 2: Metabolic Effects of CB-839 Treatment
| Cell Line | Parameter Measured | Treatment | Result | Reference |
| Glioblastoma (T98G, LN229, U87MG) | TCA Cycle Intermediates | CB-839 | Lower levels of TCA intermediates and aspartate. Decreased oxidative and reductive labeling from ¹³C-Gln. | [13] |
| HNSCC (CAL-27, HN5) | Oxygen Consumption Rate (OCR) | Telaglenastat (CB-839) | Significantly reduced OCR/ECAR ratio. | [15] |
| CLL (HG-3, MEC-1) | Glutathione Levels | CB-839 (0.01-100 µM) | Dose-dependent decrease in glutathione synthesis. | [14] |
| HNSCC (CAL-27) | DNA Damage (Oxidative Stress) | Telaglenastat + Ionizing Radiation | Increased oxidative stress and DNA damage compared to radiation alone. | [15] |
Experimental Protocols & Methodologies
1. Cell Viability and Synergy Analysis
-
Objective: To determine the synergistic anti-proliferative effect of CB-839 and L-asparaginase.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a dose-response matrix. Treat cells with serial dilutions of CB-839 alone, L-asparaginase alone, and the combination of both at various fixed-ratio concentrations.
-
Incubation: Incubate cells for a defined period (e.g., 72 hours).[14]
-
Viability Assay: Measure cell viability using a standard method such as an MTS colorimetric assay or a cell-permeable dye that measures ATP content.[14]
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control. Use software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by the co-treatment.
-
Methodology:
-
Treatment: Treat cells in 6-well plates with CB-839, L-asparaginase, or the combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD.[18]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
3. Western Blot for Signaling Pathway Analysis
-
Objective: To assess the impact of co-treatment on key signaling proteins (e.g., mTORC1 pathway).
-
Methodology:
-
Treatment and Lysis: Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key targets (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection system to visualize the protein bands.
-
Visualizations
Caption: Combined effect of L-asparaginase and CB-839 on cancer cell metabolism.
Caption: A typical experimental workflow for evaluating co-treatment efficacy.
References
- 1. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 2. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase Inhibitor Telaglenastat (CB-839): What It Is, How It Works [bjjee.com]
- 5. onclive.com [onclive.com]
- 6. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaminase activity of L-asparaginase contributes to durable preclinical activity against acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PB1910: TELAGLENASTAT (CB-839) IN MONOTHERAPY AND IN COMBINATION WITH EPIGENETIC MODULATORS OR IBRUTINIB INDUCES CELL DEATH IN CHRONIC LYMPHOCYTIC LEUKEMIA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dosing Schedules for ASX-173 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of dosing schedules for the asparagine synthetase (ASNS) inhibitor, ASX-173, in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and cell-permeable small molecule inhibitor of human asparagine synthetase (ASNS).[1][2][3] It functions as an uncompetitive inhibitor, binding to the ASNS/Mg2+/ATP complex.[4] This inhibition blocks the intracellular biosynthesis of asparagine, leading to asparagine depletion. In cancer cells, which may have a high demand for asparagine, this depletion induces the Integrated Stress Response (ISR), resulting in cell cycle arrest and apoptosis.[1][5] this compound has been shown to potentiate the anticancer activity of L-asparaginase.[2][3]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on a preclinical study using an OCI-AML2 leukemia xenograft model in NSG mice, a dose of 50 mg/kg, administered orally (p.o.) once a day for 2 weeks , has been shown to be effective when used in combination with L-asparaginase (5,000 IU/kg, i.p.).[3] It is crucial to note that this is a starting point, and the optimal dose may vary depending on the animal model, cancer type, and formulation. A Maximum Tolerated Dose (MTD) study is highly recommended to determine the optimal and safe dose for your specific experimental conditions.[6][7]
Q3: How can I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A3: An MTD study is essential to establish the highest dose of this compound that can be administered without causing unacceptable toxicity.[6] A typical MTD study involves a dose-escalation design where different cohorts of animals receive increasing doses of this compound. Key parameters to monitor include:
-
Body weight: A significant drop in body weight (typically >15-20%) is a common sign of toxicity.[4]
-
Clinical observations: Monitor for changes in behavior, posture, activity, and fur texture.
-
Clinical pathology: At the end of the study, blood samples can be collected for complete blood count (CBC) and serum chemistry analysis to assess organ function.
-
Histopathology: Major organs should be collected for histopathological examination to identify any tissue damage.
The MTD is generally defined as the dose level just below the one that causes significant adverse effects.[6][7]
Q4: What are relevant pharmacodynamic (PD) biomarkers to assess this compound activity in vivo?
A4: The primary pharmacodynamic effect of this compound is the depletion of asparagine. Therefore, a key PD biomarker is the concentration of asparagine in plasma or tumor tissue . In a study with OCI-AML2 xenografts, combination treatment with this compound and L-asparaginase significantly decreased plasma asparagine levels.[2] Additionally, since this compound induces the Integrated Stress Response (ISR), monitoring downstream markers of this pathway in tumor tissue, such as the phosphorylation of eIF2α and the expression of ATF4, can also serve as valuable PD biomarkers.[5]
Troubleshooting Guides
Issue 1: High variability in tumor growth or treatment response within the same group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage). Standardize the procedure, including restraint method, gavage needle size, and administration speed.[8] |
| Variability in Animal Health | Acclimatize animals to the facility and handling before the start of the experiment. Monitor for any signs of illness and exclude unhealthy animals from the study. |
| Tumor Implantation Variability | Ensure consistent implantation of tumor cells, including the number of cells, injection volume, and anatomical location. Randomize animals into treatment groups after tumors have reached a predetermined, uniform size. |
| Formulation Issues | Ensure the this compound formulation is homogenous and stable. Prepare fresh formulations regularly and ensure proper mixing before each administration. |
Issue 2: Unexpected toxicity (e.g., excessive weight loss, lethargy) at the intended dose.
| Possible Cause | Troubleshooting Steps |
| Dose is above the MTD | Immediately reduce the dose. If an MTD study was not performed, conduct one to establish a safe dose range.[6][7] |
| Vehicle Toxicity | Run a control group that receives only the vehicle to assess its tolerability. If the vehicle is toxic, consider alternative, less toxic formulations. |
| Rapid Absorption/High Cmax | Consider splitting the daily dose into two administrations to reduce peak plasma concentrations. Investigate alternative formulations that provide a more sustained release. |
| Off-target Effects | While this compound is reported to be specific, off-target effects are always a possibility. A thorough literature search for known off-target activities of similar compounds may be beneficial. |
Issue 3: Difficulty with Oral Gavage Administration.
| Possible Cause | Troubleshooting Steps |
| Improper Restraint | Use a firm but gentle scruffing technique to immobilize the head and neck, ensuring the esophagus is straightened.[9][10] |
| Incorrect Needle Size/Type | Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to minimize the risk of esophageal injury.[8][9] Pre-measure the needle length from the tip of the nose to the last rib to ensure it reaches the stomach.[11] |
| Animal Stress | Handle the mice for several days prior to the experiment to acclimate them. Ensure the procedure is performed quickly and efficiently by a trained individual.[8] |
| Aspiration or Esophageal Injury | If fluid is observed coming from the nose or mouth, stop the procedure immediately. Monitor the animal for respiratory distress.[8] If resistance is met during needle insertion, do not force it; withdraw and re-attempt.[9][11] |
Data Presentation
Table 1: In Vivo Dosing of this compound in OCI-AML2 Xenograft Model
| Parameter | Value | Reference |
| Compound | This compound | [3] |
| Animal Model | NSG mice with OCI-AML2 xenografts | [3] |
| Dose | 50 mg/kg | [3] |
| Route of Administration | Oral (p.o.) | [3] |
| Frequency | Once daily | [3] |
| Duration | 2 weeks | [3] |
| Combination Agent | L-asparaginase (5,000 IU/kg, i.p.) | [3] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use the same strain, age, and sex of mice as planned for the efficacy studies.
-
Group Allocation: Randomly assign at least 3-5 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.
-
Administration: Administer this compound or vehicle via the intended route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Define humane endpoints based on percentage of body weight loss (e.g., >20%) and severity of clinical signs.[4]
-
-
Data Analysis: The MTD is the highest dose that does not induce mortality, >20% body weight loss, or other severe clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Model
-
Tumor Implantation: Implant tumor cells (e.g., OCI-AML2) into the appropriate site (e.g., subcutaneously) in immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, L-asparaginase alone, this compound + L-asparaginase).
-
Treatment Administration: Administer treatments as per the determined schedule (e.g., this compound at 50 mg/kg, p.o., daily; L-asparaginase at 5,000 IU/kg, i.p., as per its own schedule).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors and blood for pharmacodynamic analysis (e.g., plasma asparagine levels, western blot for ISR markers in tumor lysates).
-
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound action in cancer cells.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
Validation & Comparative
Validating the Inhibitory Effect of ASX-173 on Asparagine Synthetase (ASNS) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ASX-173, a novel Asparagine Synthetase (ASNS) inhibitor, with other alternative inhibitors. The information presented is supported by experimental data to validate the inhibitory effect of this compound on ASNS activity and to offer a comprehensive overview for research and drug development purposes.
Introduction to ASNS and its Inhibition
Asparagine Synthetase (ASNS) is a crucial enzyme that catalyzes the synthesis of asparagine from aspartate and glutamine.[1] In many cancer cells, the demand for asparagine is elevated to support rapid proliferation.[2] Some cancer types, particularly acute lymphoblastic leukemia (ALL), have low endogenous ASNS expression, making them dependent on extracellular asparagine.[3] This dependency creates a therapeutic window for targeting asparagine metabolism. ASNS inhibition is a promising strategy to induce cancer cell death by depleting intracellular asparagine levels, leading to cell cycle arrest and apoptosis.[2][4]
This compound is a potent and cell-permeable small molecule inhibitor of ASNS.[2] It has been shown to exhibit an uncompetitive mechanism of action, binding to the ASNS/Mg2+/ATP complex.[5] This guide will compare the efficacy of this compound with other known ASNS inhibitors and asparagine-depleting agents.
Comparative Analysis of ASNS Inhibitors
The following table summarizes the quantitative data on the inhibitory potency of this compound and other selected ASNS inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 | Ki | Reference(s) |
| This compound | ASNS | Uncompetitive Inhibitor | 0.113 µM | 0.4 nM | [6] |
| Bisabosqual A | ASNS | Covalent Modifier | 10.7 µM | - | [7] |
| Sulfoximine-based Inhibitor (Compound 5) | ASNS | Transition-State Analogue | 0.1 mM (cell proliferation) | 8 nM | [8][9] |
| L-Asparaginase | Asparagine (Substrate) | Enzyme | Varies (cell line dependent) | Not Applicable | [10][11][12] |
Experimental Data and Protocols
To validate the inhibitory effect of this compound and compare it with other compounds, several key experiments are typically performed. Below are detailed methodologies for these assays.
ASNS Activity Assay (AMP-Glo™ Assay)
This assay quantifies the enzymatic activity of ASNS by measuring the amount of AMP produced, a direct product of the ASNS-catalyzed reaction.[13]
Principle: The AMP-Glo™ Assay is a luminescent assay system. In the first step, the ASNS reaction is performed. Subsequently, any remaining ATP is removed by apyrase. In the final step, AMP is converted to ATP by adenylate kinase, and the newly synthesized ATP is detected using a luciferase/luciferin system. The light output is proportional to the initial amount of AMP produced by ASNS.[14]
-
Reaction Setup: Prepare a reaction mixture containing purified ASNS enzyme, 50 mM Tris-HCl (pH 7.6), 10 mM MgCl2, 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP.
-
Initiate Reaction: Add the ASNS inhibitor (e.g., this compound) at various concentrations to the reaction mixture. Initiate the reaction by adding the enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
ATP Depletion: Stop the reaction and remove residual ATP by adding AMP-Glo™ Reagent I. Incubate for 60 minutes at room temperature.
-
AMP Detection: Add AMP-Glo™ Reagent II to convert AMP to ATP and generate a luminescent signal. Incubate for 60 minutes at room temperature.
-
Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of ASNS inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of ASNS inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ASNS inhibitor (e.g., this compound) and/or other compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by ASNS inhibitors.[20]
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[21][22]
Protocol: [23]
-
Cell Treatment: Treat cancer cells with the ASNS inhibitor at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Experimental Workflows
The inhibition of ASNS has significant downstream effects on cellular signaling pathways, primarily through the induction of the Amino Acid Response (AAR) and the Integrated Stress Response (ISR).
Caption: ASNS Inhibition Pathway by this compound.
The experimental workflow for validating an ASNS inhibitor like this compound typically follows a logical progression from in vitro enzyme assays to cell-based assays and potentially to in vivo models.
Caption: Experimental Workflow for ASNS Inhibitor Validation.
Conclusion
The available data strongly support the potent and specific inhibitory effect of this compound on ASNS activity. Its nanomolar potency and cell permeability represent a significant advancement over previously described ASNS inhibitors. The uncompetitive mechanism of this compound is a noteworthy characteristic that may offer advantages in a therapeutic context. When compared to other strategies, such as the use of L-asparaginase, this compound offers a direct intracellular inhibition of asparagine synthesis, which could be beneficial in overcoming resistance mechanisms associated with asparaginase (B612624) treatment. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and further explore the therapeutic potential of this compound and other ASNS inhibitors.
References
- 1. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 3. Correlation between Asparaginase Sensitivity and Asparagine Synthetase Protein Content, but not mRNA, in Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bisabosqual A | TargetMol [targetmol.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. "A sulfoximine-based inhibitor of human asparagine synthetase kills l-a" by Hideyuki Ikeuchi, Yong Mo Ahn et al. [collections.uhsp.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. broadpharm.com [broadpharm.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Efficacy of ASX-173 and Other Asparagine Synthetase (ASNS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Asparagine synthetase (ASNS) has emerged as a critical therapeutic target in oncology, particularly in cancers exhibiting asparagine dependency. The inhibition of ASNS presents a promising strategy to exploit this metabolic vulnerability. This guide provides an objective comparison of the novel ASNS inhibitor, ASX-173, with other known ASNS inhibitors, supported by experimental data to inform research and development efforts.
Introduction to this compound
This compound is a recently identified, potent, and cell-permeable small molecule inhibitor of human asparagine synthetase.[1][2] It represents a significant advancement over previous generations of ASNS inhibitors, which often suffered from poor cell permeability, limited specificity, and insufficient stability.[1][2] this compound has demonstrated nanomolar potency in biochemical assays and effectively inhibits cancer cell growth, particularly when combined with L-asparaginase, a standard chemotherapy agent that depletes extracellular asparagine.[1][2][3]
Comparative Efficacy of ASNS Inhibitors
The efficacy of ASNS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cellular assays and their binding affinity (Ki or Ki*) in biochemical assays. Lower values indicate higher potency.
| Inhibitor Class | Specific Inhibitor | Assay Type | Potency (IC50) | Binding Affinity (Ki/Ki) | Reference |
| Hydroxy-pyrrolidine Carboxamide | This compound | Biochemical | 0.113 µM | 0.4 nM | [3] |
| Cell-based (MV4;11, Jurkat, A172) | 10 - 100 nM (in asparagine-deprived conditions) | [3] | |||
| Sulfoximine-based | Adenylated sulfoximine (B86345) 1 | Biochemical | 2.5 ± 0.3 nM (Ki) | [4] | |
| Cell-based (MOLT-4R) | ~1.0 mM | [4] | |||
| Amino sulfoximine 5 | Biochemical | 8 nM (Ki) | [1] | ||
| Cell-based (MOLT-4R) | 0.1 mM | [1] | |||
| Adenylate-based | N-acylsulfonamide 4 | Biochemical | ~250 nM (Ki) | [4] |
Note: The data presented is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary. The potency of this compound in cell-based assays is notably enhanced under asparagine deprivation, highlighting its synergistic potential with agents like L-asparaginase.[3]
ASNS Signaling Pathway and Mechanism of Action
ASNS expression is upregulated in response to cellular stress, primarily through the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR) pathways.[5][6][7] Both pathways converge on the activating transcription factor 4 (ATF4), which drives the transcription of the ASNS gene.[5][6][7] By inhibiting ASNS, this compound creates a state of intracellular asparagine depletion, which can induce the Integrated Stress Response (ISR).[8] This targeted inhibition disrupts essential cellular processes in cancer cells, including nucleotide synthesis, leading to cell cycle arrest and apoptosis.[1][3]
Experimental Protocols
Biochemical ASNS Activity Assay
This protocol is adapted from a luminescence-based method for detecting AMP, a product of the ASNS-catalyzed reaction.[1]
Materials:
-
Purified recombinant human ASNS protein
-
This compound and other ASNS inhibitors
-
Substrates: L-aspartate, L-glutamine, ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/mL BSA
-
Luminescence-based AMP detection kit (e.g., AMP-Glo™ Assay)
-
96-well white opaque microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates and inhibitors in the assay buffer. Dilute the purified ASNS enzyme to the desired working concentration.
-
Reaction Setup: In a 96-well plate, add the assay buffer, substrates, and varying concentrations of the inhibitor. Include control wells (no inhibitor) and blank wells (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding the ASNS enzyme solution to all wells except the blanks.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
AMP Detection: Stop the reaction and detect the amount of AMP produced according to the manufacturer's protocol for the luminescence-based AMP detection kit.
-
Data Analysis: Measure the luminescence signal using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Cell-Based Proliferation Assay
This protocol assesses the effect of ASNS inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4;11, OCI-AML2)
-
Complete culture medium and asparagine-free medium
-
This compound and other ASNS inhibitors
-
Cell viability reagent (e.g., MTT, Resazurin, or CellTiter-Glo®)
-
96-well clear or opaque tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density in complete culture medium and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium (either complete or asparagine-free) containing serial dilutions of the ASNS inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration to calculate the IC50 value.
In Vivo Xenograft Model
This protocol describes a preclinical in vivo efficacy study using a leukemia xenograft model.[2]
Animals:
-
Immunocompromised mice (e.g., NSG mice)
Cell Line:
-
Luciferase-expressing cancer cell line (e.g., OCI-AML2)
Procedure:
-
Tumor Cell Inoculation: Inject the luciferase-expressing cancer cells intravenously into the mice.
-
Tumor Growth Monitoring: Monitor tumor burden periodically using bioluminescence imaging.
-
Treatment Groups: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, L-asparaginase alone, and the combination of this compound and L-asparaginase.
-
Drug Administration: Administer the treatments according to a predefined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for L-asparaginase).
-
Efficacy Evaluation: Monitor tumor growth via bioluminescence imaging and measure overall survival.
-
Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups to assess the efficacy of the treatments.
Conclusion
The available data strongly suggest that this compound is a highly potent and specific inhibitor of ASNS, demonstrating superior efficacy compared to earlier generations of inhibitors. Its ability to be administered orally and its synergistic activity with L-asparaginase make it a promising candidate for further preclinical and clinical development. The experimental protocols provided herein offer a framework for the continued investigation and comparison of ASNS inhibitors, which will be crucial for advancing this therapeutic strategy for the treatment of various cancers.
References
- 1. A sulfoximine-based inhibitor of human asparagine synthetase kills L-asparaginase-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmrservice.com [bmrservice.com]
- 6. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution crystal structure of human asparagine synthetase enables analysis of inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
Revolutionizing Cancer Therapy: A Comparative Analysis of the Novel ASNS Inhibitor ASX-173 in Diverse Cancer Models
For Immediate Release
In a significant stride forward for oncology research, the novel small molecule inhibitor ASX-173 has demonstrated potent anti-cancer effects across a range of cancer models, particularly when used in combination with the established chemotherapeutic agent L-asparaginase. This guide provides a comprehensive comparison of this compound's efficacy, detailing its mechanism of action and presenting supporting experimental data for researchers, scientists, and drug development professionals.
This compound targets asparagine synthetase (ASNS), a key enzyme in the synthesis of the amino acid asparagine. Many cancers exhibit an elevated demand for asparagine, and the inability to synthesize it renders them vulnerable to asparagine depletion. L-asparaginase is a widely used drug that depletes extracellular asparagine; however, its efficacy can be limited by the cancer cells' ability to upregulate ASNS and produce their own asparagine. This compound directly counteracts this resistance mechanism by inhibiting ASNS, creating a powerful synergistic effect when combined with L-asparaginase.
Comparative Efficacy of this compound in Preclinical Cancer Models
This compound has been evaluated in a panel of hematological and solid tumor cancer cell lines, as well as in in vivo xenograft models. The data consistently demonstrates a significant potentiation of L-asparaginase's anti-cancer activity.
In Vitro Sensitivity Across Various Cancer Cell Lines
The combination of this compound and L-asparaginase has shown marked synergistic cytotoxicity in a broad spectrum of cancer cell lines. In an extensive screening of 23 cancer cell lines, 18 exhibited high sensitivity to the combination treatment, with this compound IC50 values ranging from 10 to 100 nM in the presence of L-asparaginase[1]. The tables below summarize the IC50 values for representative hematological and solid tumor cell lines.
Table 1: In Vitro Efficacy of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | IC50 (nM) |
| OPM-2 | Myeloma | This compound + L-asparaginase | < 156 |
| MOLP-8 | Myeloma | This compound + L-asparaginase | < 156 |
| AMO-1 | Plasmacytoma | This compound + L-asparaginase | < 156 |
| Jurkat | T-cell Leukemia | This compound + L-asparaginase | < 156 |
| MV4;11 | Acute Myeloid Leukemia | This compound + Asparagine Deprivation | 10 - 100 |
| RS4;11 (ASNS-positive) | Acute Lymphoblastic Leukemia | This compound + L-asparaginase | ~10 |
Table 2: In Vitro Efficacy of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Treatment | IC50 (nM) |
| OVCAR-8 | Ovarian Cancer | This compound + L-asparaginase (glutaminase-deficient) | Dose-dependent increase in sensitivity |
| 92.1_D3 | Uveal Melanoma | This compound + L-asparaginase (glutaminase-deficient) | Dose-dependent increase in sensitivity |
| 92.1_M3 | Uveal Melanoma | This compound + L-asparaginase (glutaminase-deficient) | Dose-dependent increase in sensitivity |
| HCT-116 | Colon Cancer | This compound | Potent (specific IC50 not provided) |
| SW620 | Colon Cancer | This compound | Potent (specific IC50 not provided) |
In Vivo Tumor Growth Inhibition
The anti-tumor activity of this compound in combination with L-asparaginase was evaluated in a murine xenograft model of acute myeloid leukemia (AML) using OCI-AML2 cells. The combination therapy resulted in a significant delay in tumor growth and prolonged survival compared to either treatment alone[1].
Table 3: In Vivo Efficacy of this compound in OCI-AML2 Xenograft Model
| Treatment Group | Mean Tumor Volume Change | Survival Benefit |
| Vehicle | Progressive tumor growth | - |
| This compound alone | Minimal effect | - |
| L-asparaginase alone | Moderate tumor growth inhibition | Moderate |
| This compound + L-asparaginase | Significant tumor growth delay | Significant |
Comparison with Alternative ASNS Inhibitors
This compound represents a significant advancement over previous generations of ASNS inhibitors, which were often hampered by poor cell permeability and lack of specificity[1]. A more recently identified ASNS inhibitor, bisabosqual A (Bis A), has been reported; however, its anti-cancer activity has not yet been validated in in vivo models[1]. Furthermore, concerns remain about the potential for irreversible toxicities with covalent inhibitors like Bis A[1]. This compound, in contrast, has demonstrated a favorable safety profile in preclinical studies[1].
Mechanism of Action: A Dual Assault on Asparagine Metabolism
The synergistic effect of this compound and L-asparaginase stems from a dual blockade of asparagine availability to cancer cells. L-asparaginase depletes the extracellular supply of asparagine, while this compound prevents the cancer cells from compensating through intracellular synthesis. This combined assault leads to a state of severe asparagine starvation, which in turn triggers a cascade of downstream events culminating in cancer cell death.
Biochemical and cellular assays have confirmed that the combination treatment disrupts nucleotide synthesis, induces cell cycle arrest at the G0/G1 phase, and promotes apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP[1][2].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (Resazurin Assay)
-
Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells were treated with a dose range of this compound in the presence or absence of L-asparaginase.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: Resazurin solution was added to each well and incubated for 2-4 hours.
-
Fluorescence Measurement: The fluorescence intensity was measured using a plate reader with an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Study
-
Cell Implantation: OCI-AML2 leukemia cells were injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors were allowed to establish and reach a palpable size.
-
Randomization: Mice were randomized into four treatment groups: vehicle, this compound alone, L-asparaginase alone, and this compound + L-asparaginase.
-
Treatment Administration: Treatments were administered according to the specified dosing schedule.
-
Tumor Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.
-
Endpoint: The study was terminated when tumors reached a predetermined size or at the end of the planned treatment period. Survival was monitored.
-
Data Analysis: Tumor growth curves and survival plots were generated and statistically analyzed.
Apoptosis and Cell Cycle Analysis
-
Cell Treatment: MV4;11 leukemia cells were treated with this compound in asparagine-depleted media.
-
Cell Harvesting: Cells were harvested at specified time points.
-
Staining:
-
For Apoptosis: Cells were stained with Annexin V-FITC and Propidium Iodide (PI).
-
For Cell Cycle: Cells were fixed in ethanol (B145695) and stained with PI and RNase.
-
-
Flow Cytometry: Stained cells were analyzed using a flow cytometer.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (sub-G1, G0/G1, S, G2/M) were quantified.
Conclusion
This compound is a promising, potent, and specific inhibitor of asparagine synthetase with significant potential to enhance the efficacy of L-asparaginase across a broad range of cancers. The compelling preclinical data, particularly the synergistic activity in both hematological and solid tumor models, warrants further investigation and clinical development of this compound as a novel therapeutic agent. The detailed experimental protocols provided herein offer a foundation for continued research into this exciting new frontier of cancer metabolism.
References
Head-to-Head Comparison: ASX-173 vs. siRNA-Mediated ASNS Knockdown for Asparagine Synthetase Targeting
For researchers, scientists, and drug development professionals navigating the landscape of asparagine synthetase (ASNS) inhibition, two prominent methodologies stand out: the small molecule inhibitor ASX-173 and siRNA-mediated gene knockdown. This guide provides an objective, data-driven comparison of these two approaches, offering insights into their mechanisms, efficacy, and the experimental protocols underpinning their evaluation.
Asparagine synthetase, the enzyme responsible for the endogenous synthesis of asparagine, has emerged as a critical target in cancer therapy. Its inhibition can induce a state of asparagine auxotrophy in cancer cells, leading to cell cycle arrest and apoptosis. This is particularly relevant in tumors that have developed resistance to L-asparaginase, a cornerstone of acute lymphoblastic leukemia treatment. Here, we delve into a head-to-head comparison of a novel small molecule inhibitor, this compound, and the widely used genetic tool, small interfering RNA (siRNA), for targeting ASNS.
Mechanism of Action: A Tale of Two Strategies
This compound is a cell-permeable small molecule that functions as an uncompetitive inhibitor of human asparagine synthetase.[1] This means it binds to the enzyme-substrate complex, specifically the ASNS/Mg2+/ATP complex, thereby locking it in an inactive state and preventing the synthesis of asparagine.[1] This targeted enzymatic inhibition leads to a rapid depletion of intracellular asparagine levels, inducing the integrated stress response (ISR) and ultimately reducing cell growth.[1]
In contrast, siRNA-mediated ASNS knockdown operates at the genetic level.[2] Exogenously introduced siRNA molecules, typically 21-23 nucleotides in length, are incorporated into the RNA-induced silencing complex (RISC).[3] The antisense strand of the siRNA guides the RISC to the complementary messenger RNA (mRNA) of ASNS, leading to its cleavage and subsequent degradation.[2][3] This process effectively silences the ASNS gene, preventing the translation of the ASNS protein and thereby blocking asparagine synthesis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data available for both this compound and siRNA-mediated ASNS knockdown. It is important to note that a direct head-to-head study in the same experimental setting is not yet publicly available. The data presented here is compiled from various studies to provide a comparative overview.
Table 1: Efficacy in Reducing ASNS Levels and Function
| Parameter | This compound | siRNA-mediated ASNS Knockdown | Reference |
| Target Level | ASNS protein activity | ASNS mRNA and protein levels | [1][2] |
| Reported Efficacy | Potent inhibition of recombinant human ASNS | Significant reduction in ASNS mRNA and protein | [4][5] |
| Time to Effect | Rapid, upon cellular uptake | Slower onset, dependent on mRNA and protein turnover | [5] |
Table 2: Effects on Cancer Cell Viability and Proliferation
| Cell Line | Treatment | Effect on Cell Viability/Proliferation | Reference |
| RS4;11 (ASNS-positive) | This compound in combination with L-asparaginase | Restored sensitivity to L-asparaginase | [6] |
| OPM-2, MOLP-8, AMO-1, Jurkat | This compound in combination with L-asparaginase | Enhanced anti-cancer activity of L-asparaginase | [6] |
| A549 and 95D (Lung Cancer) | ASNS siRNA | Inhibited growth and colony formation | |
| AGS and MKN-45 (Gastric Cancer) | ASNS siRNA | Inhibited cell proliferation and colony formation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate this compound and siRNA-mediated ASNS knockdown.
Cell Viability Assay (Resazurin Assay)
This protocol is adapted from a study evaluating the effect of this compound in combination with L-asparaginase.[6]
-
Cell Seeding: Seed ASNS-positive cancer cells (e.g., RS4;11) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of L-asparaginase in combination with various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ASNS Protein Levels
This protocol is a general procedure for assessing protein knockdown following siRNA transfection.
-
Cell Lysis: Following siRNA transfection for 48-72 hours, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ASNS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.
Quantitative Real-Time PCR (qPCR) for ASNS mRNA Levels
This protocol is a general procedure for assessing mRNA knockdown following siRNA transfection.
-
RNA Extraction: Following siRNA transfection for 48-72 hours, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the ASNS gene. Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ASNS mRNA expression in the siRNA-treated samples compared to the control.
Visualizing the Landscape: Pathways and Workflows
To better understand the context of ASNS inhibition, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathway and a comparative experimental workflow.
Caption: ASNS Signaling Pathway under Cellular Stress.
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound and siRNA-mediated knockdown represent powerful tools for investigating the role of ASNS in cancer biology and for developing novel therapeutic strategies. This compound offers the advantage of a rapid, titratable, and reversible inhibition of ASNS enzymatic activity, making it a promising candidate for clinical development. Its uncompetitive mechanism of action is also a notable feature.[1]
siRNA-mediated knockdown, on the other hand, provides a highly specific method to reduce the total cellular pool of ASNS protein, offering a clear genetic validation of the target. While highly effective in preclinical research, the therapeutic application of siRNA faces challenges related to delivery and potential off-target effects.
The choice between these two approaches will ultimately depend on the specific research question or therapeutic goal. For rapid and reversible modulation of ASNS activity, this compound is an excellent tool. For genetic validation and long-term suppression studies in preclinical models, siRNA remains a valuable and specific option. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological effects and to guide the optimal application of each modality in the fight against cancer.
References
- 1. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRF2 Mediates Therapeutic Resistance to Chemoradiation in Colorectal Cancer through a Metabolic Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Five Glutamine-Associated Signature Predicts Prognosis of Prostate Cancer and Links Glutamine Metabolism with Tumor Microenvironment [mdpi.com]
- 6. scholars.library.tamu.edu [scholars.library.tamu.edu]
Potentiation of L-asparaginase by ASX-173 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo potentiation of L-asparaginase by the novel asparagine synthetase (ASNS) inhibitor, ASX-173. The data presented herein, supported by detailed experimental protocols and pathway visualizations, demonstrates the potential of this compound to overcome resistance to L-asparaginase, a cornerstone of acute lymphoblastic leukemia (ALL) therapy. This guide also includes a comparison with an alternative L-asparaginase potentiation strategy involving the inhibition of General Control Nonderepressible 2 (GCN2).
Executive Summary
L-asparaginase efficacy is often limited by the upregulation of ASNS, which allows cancer cells to synthesize their own asparagine. This compound, a potent and cell-permeable small molecule inhibitor of ASNS, effectively blocks this resistance mechanism. Preclinical studies demonstrate that the combination of this compound and L-asparaginase leads to a synergistic anti-tumor effect in L-asparaginase-resistant models. This "bicompartmental blockade" of asparagine metabolism disrupts nucleotide synthesis, induces cell cycle arrest, and promotes apoptosis in cancer cells.[1] An alternative approach, the inhibition of GCN2, has also been shown to sensitize cancer cells to L-asparaginase by preventing the induction of ASNS.[2][3]
In Vivo Performance Comparison
The following table summarizes the in vivo efficacy of this compound in combination with L-asparaginase compared to a GCN2 inhibitor combination in leukemia xenograft models.
| Treatment Group | Animal Model | Key Efficacy Readout | Outcome |
| This compound + L-asparaginase | OCI-AML2 (AML) Xenograft | Tumor Growth Delay | The combination of this compound and L-asparaginase significantly delayed the growth of OCI-AML2 xenografts, particularly in a model known to be resistant to L-asparaginase alone.[1][4] |
| GCN2 Inhibitor + L-asparaginase | CCRF-CEM (ALL) Xenograft | Tumor Growth Inhibition | The combination of a GCN2 inhibitor and L-asparaginase resulted in significant tumor growth inhibition. |
Detailed quantitative data such as tumor volume measurements and survival curves were not publicly available in the reviewed literature.
Experimental Protocols
This compound and L-asparaginase Combination in OCI-AML2 Xenograft Model
This protocol is based on the study by Tatarskiy et al. (2025).
1. Cell Line and Animal Model:
-
Cell Line: OCI-AML2, a human acute myeloid leukemia cell line known for its resistance to L-asparaginase in vivo.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or similar).
2. Xenograft Establishment:
-
OCI-AML2 cells are implanted into the mice, typically subcutaneously or intravenously.
-
Tumor growth is monitored until tumors reach a predetermined size for treatment initiation.
3. Treatment Groups:
-
Vehicle control
-
L-asparaginase alone
-
This compound alone
-
This compound + L-asparaginase
4. Dosing Regimen:
-
L-asparaginase: 1000 IU/kg administered intraperitoneally twice weekly.
-
This compound: 50 mg/kg administered orally twice daily.
-
Treatment Duration: 2 weeks.
5. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition, measured by regular caliper measurements of tumor volume.
-
Secondary Endpoints: Overall survival, body weight monitoring for toxicity assessment.
-
Leukemia Burden Assessment: Weekly imaging (e.g., bioluminescence imaging if cells are luciferase-tagged).
GCN2 Inhibitor and L-asparaginase Combination in Leukemia Xenograft Model
This protocol is based on the study by Nakamura et al. (2018).
1. Cell Line and Animal Model:
-
Cell Line: CCRF-CEM, a human T-cell acute lymphoblastic leukemia cell line.
-
Animal Model: Immunodeficient mice.
2. Xenograft Establishment:
-
CCRF-CEM cells are implanted into the mice.
-
Tumor growth is monitored until tumors are established.
3. Treatment Groups:
-
Vehicle control
-
L-asparaginase alone
-
GCN2 inhibitor alone
-
GCN2 inhibitor + L-asparaginase
4. Dosing Regimen:
-
Specific doses for the GCN2 inhibitor and L-asparaginase would be as described in the specific study.
5. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: Overall survival, mechanism of action studies on tumor tissue (e.g., biomarker analysis).
Mechanism of Action & Signaling Pathways
The synergistic effect of this compound and L-asparaginase stems from a dual blockade of asparagine availability. L-asparaginase depletes extracellular asparagine, while this compound inhibits the intracellular synthesis of asparagine by targeting ASNS. This leads to profound asparagine starvation, triggering the Integrated Stress Response (ISR) and ultimately leading to cancer cell death.
Caption: Dual blockade of asparagine metabolism by this compound and L-asparaginase.
The alternative strategy of GCN2 inhibition also converges on the Integrated Stress Response. L-asparaginase-induced asparagine depletion normally activates GCN2, which in turn upregulates ASNS as a survival mechanism. A GCN2 inhibitor blocks this adaptive response, preventing ASNS upregulation and sensitizing the cancer cells to asparagine starvation.
Caption: GCN2 inhibition blocks the adaptive ASNS upregulation response to L-asparaginase.
Conclusion
The preclinical in vivo data strongly support the potentiation of L-asparaginase by the ASNS inhibitor this compound. This combination therapy represents a promising strategy to overcome a key mechanism of resistance to L-asparaginase, potentially expanding its utility and efficacy in the treatment of leukemia and possibly other cancers with elevated ASNS expression. The alternative approach of targeting GCN2 also shows promise, highlighting the critical role of the Integrated Stress Response in the sensitivity to asparagine depletion. Further clinical investigation is warranted for both strategies to determine their therapeutic potential in patients.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of the Cryo-EM Structure of ASX-173 Bound to Asparagine Synthetase (ASNS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cryo-electron microscopy (cryo-EM) structure of the novel inhibitor ASX-173 bound to human asparagine synthetase (ASNS) with other available structural data of ASNS. The aim is to offer a clear, data-driven overview for researchers in oncology, metabolism, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support independent verification and further research.
Structural and Binding Affinity Comparison of ASNS Ligands
The determination of the cryo-EM structure of this compound in complex with ASNS provides a significant advancement in understanding the inhibition of this key enzyme in cancer metabolism. To contextualize this finding, the following tables compare the structural details and binding affinities of this compound with the well-characterized inhibitor 6-diazo-5-oxo-L-norleucine (DON), as well as the apo (unbound) form of the enzyme.
| Feature | ASNS in complex with this compound | ASNS in complex with DON | Apo-ASNS |
| PDB ID | Not explicitly stated in search results | 6GQ3[1] | Not explicitly stated in search results |
| Method | Cryo-Electron Microscopy | X-ray Crystallography[2] | Cryo-Electron Microscopy[3][4] |
| Resolution | 2.58 Å[5][6] | 1.85 Å[2] | Not explicitly stated in search results |
| Inhibitor Class | Uncompetitive[5][7][8] | Covalent, Glutamine analog[9] | N/A |
| Binding Site | C-terminal synthetase domain[5][7][8] | N-terminal glutaminase (B10826351) domain (covalent modification of Cys1) | N/A |
Table 1: Structural Comparison of Human ASNS Complexes. This table summarizes the key structural information for human asparagine synthetase (ASNS) in its apo form and in complex with the inhibitors this compound and 6-diazo-5-oxo-L-norleucine (DON).
| Inhibitor | IC50 | Ki | Binding Affinity Description |
| This compound | 0.113 µM | 0.4 nM | High-affinity binding[5][7][8] |
| DON | Not Available | Not Available for ASNS (Ki for glutaminase is 6 µM, and for GGT1 is 2.7 ± 0.7 mM[9]) | Described as a slow-onset, tight binding inhibitor with nanomolar affinity for human ASNS in vitro |
Table 2: Inhibitor Binding Affinities for Human ASNS. This table provides a comparison of the reported binding affinities for this compound and DON to human ASNS. While a specific Ki or IC50 value for DON with ASNS was not found in the search results, it is characterized as a high-affinity inhibitor.
Experimental Protocols
A detailed understanding of the methodologies used to determine these structures is crucial for their independent verification and for designing future experiments.
Cryo-EM Structure Determination of the ASNS-ASX-173 Complex
The cryo-EM structure of the human ASNS in complex with this compound, Mg2+, AMP, and pyrophosphate was determined to a resolution of 2.58 Å.[5][6] While a detailed step-by-step protocol is typically found in the supplementary materials of the primary research article, the general workflow can be summarized as follows:
-
Sample Preparation: Recombinant human ASNS was incubated with the inhibitor this compound in the presence of Mg2+ and ATP to form the complex.
-
Grid Preparation and Vitrification: The complex solution was applied to cryo-EM grids, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Acquisition: The vitrified grids were imaged using a transmission electron microscope (TEM) equipped with a direct electron detector to collect a large dataset of particle images.
-
Image Processing: The collected images were processed to select individual particle images, which were then subjected to 2D and 3D classification to identify and refine the structure of the complex.
-
Model Building and Refinement: An atomic model of the ASNS-ASX-173 complex was built into the final 3D density map and refined to achieve the final structure.
X-ray Crystallography of the ASNS-DON Complex
The crystal structure of human ASNS in complex with DON was solved at a resolution of 1.85 Å.[2] The general protocol for this method is as follows:
-
Protein Expression and Purification: Human ASNS was expressed and purified to homogeneity.
-
Crystallization: The purified ASNS was co-crystallized with the inhibitor DON. This process involves screening various conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for crystal growth.
-
Data Collection: The grown crystals were exposed to a high-intensity X-ray beam, and the diffraction data were collected.
-
Structure Solution and Refinement: The diffraction data were processed to determine the electron density map, into which the atomic model of the ASNS-DON complex was built and refined. The final structure was deposited in the Protein Data Bank with the accession code 6GQ3.[1]
Visualizing Key Processes
To further aid in the understanding of the experimental and biological context of the ASNS-ASX-173 structure, the following diagrams illustrate the cryo-EM workflow and the Integrated Stress Response pathway.
Figure 1: Cryo-EM Workflow for ASNS-ASX-173. This diagram outlines the key steps involved in determining the cryo-EM structure of a protein-ligand complex, from sample preparation to the final atomic model.
Figure 2: Integrated Stress Response Pathway. This diagram illustrates the signaling cascade initiated by cellular stress, such as the inhibition of ASNS by this compound, leading to the activation of ATF4 and the subsequent cellular response.[9]
References
- 1. In silico approaches to study the human asparagine synthetase: An insight of the interaction between the enzyme active sites and its substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6gq3 - Human asparagine synthetase (ASNS) in complex with 6-diazo-5-oxo-L-norleucine (DON) at 1.85 A resolution - Summary - Protein Data Bank Japan [pdbj.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 6-diazo-5-oxo-L-norleucine | C6H9N3O3 | CID 9087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MLDB [dicsoft2.physics.iisc.ac.in]
Unveiling Convergent and Divergent Gene Expression Landscapes: A Comparative Guide to ASX-173 and Asparagine Deprivation
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide comparing the gene expression changes induced by the novel asparagine synthetase (ASNS) inhibitor, ASX-173, and direct asparagine deprivation. This guide provides a detailed analysis of the molecular responses to these two methods of targeting asparagine metabolism, a critical pathway in cancer cell proliferation and survival. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways, this guide serves as an invaluable resource for understanding the nuances of targeting asparagine dependency in therapeutic development.
Abstract
Asparagine is a crucial amino acid for cancer cell growth, making its depletion a promising anti-cancer strategy. This guide offers a comparative analysis of two approaches to inducing asparagine starvation: the direct removal of asparagine from the cellular environment and the pharmacological inhibition of its synthesis using this compound, a potent and cell-permeable inhibitor of asparagine synthetase (ASNS). Both interventions trigger the Integrated Stress Response (ISR), a key cellular pathway for adapting to amino acid insufficiency. However, the precise gene expression signatures elicited by each method reveal both common and distinct cellular reprogramming events. This guide dissects these differences and similarities, providing a framework for researchers to understand the specific molecular consequences of each approach and to inform the design of more effective therapeutic strategies.
Introduction
The dependency of certain cancers on the non-essential amino acid asparagine has been a focal point of metabolic oncology research. While direct deprivation of asparagine has shown anti-tumor effects, the development of specific inhibitors of asparagine synthetase (ASNS), the sole enzyme responsible for endogenous asparagine production, offers a more targeted therapeutic avenue. This compound is a novel, potent small molecule inhibitor of human ASNS that has demonstrated significant anti-proliferative effects in cancer cells.[1][2] Both this compound treatment and asparagine deprivation induce a cellular stress response, primarily mediated by the GCN2-eIF2α-ATF4 signaling axis of the Integrated Stress Response (ISR).[3] This guide provides a head-to-head comparison of the downstream gene expression changes initiated by these two modalities, highlighting the convergence on the ISR pathway and exploring potential divergences in the broader cellular response.
Comparative Analysis of Gene Expression Changes
Both this compound and asparagine deprivation induce a robust transcriptional response centered around the activation of the ISR. This is characterized by the upregulation of key ISR target genes. However, the magnitude and scope of these changes can differ, providing insights into the specific cellular stresses induced by each condition.
Key Upregulated Genes
The activation of the ISR under both conditions leads to the increased expression of genes involved in amino acid synthesis, transport, and stress adaptation. A primary mediator of this response is the transcription factor ATF4.
| Gene Symbol | Gene Name | Function | Fold Change (Asparagine Deprivation) | Fold Change (this compound) | p-value (Asparagine Deprivation) | Reference |
| ASNS | Asparagine Synthetase | Catalyzes the synthesis of asparagine | > 2 | Not significantly changed | < 0.05 | [4] |
| ATF4 | Activating Transcription Factor 4 | Master regulator of the integrated stress response | > 2 | Increased protein expression | < 0.05 | [4] |
| CHOP (DDIT3) | DNA Damage Inducible Transcript 3 | Pro-apoptotic transcription factor, ISR target | > 4 | Increased expression | < 0.05 | [4] |
| GADD34 (PPP1R15A) | Growth Arrest and DNA Damage Inducible 34 | Regulates dephosphorylation of eIF2α, ISR target | > 2 | Increased expression | < 0.05 | [4] |
| TRIB3 | Tribbles Pseudokinase 3 | Negative feedback regulator of the ISR | > 3 | Increased expression | < 0.05 | [4] |
Note: Fold change data for asparagine deprivation is derived from analysis of publicly available RNA-seq datasets (GEO: GSE135420, GSE206112). Fold change for this compound is based on qualitative descriptions from qRT-PCR data in published literature, as comprehensive RNA-seq data is not publicly available.
Key Downregulated Genes
Asparagine limitation, whether by deprivation or synthesis inhibition, also leads to the downregulation of genes involved in cell proliferation and nutrient sensing pathways. A notable example is the c-MYC oncogene, whose protein expression is suppressed under asparagine starvation.
| Gene Symbol | Gene Name | Function | Fold Change (Asparagine Deprivation) | Fold Change (this compound) | p-value (Asparagine Deprivation) | Reference |
| MYC | MYC Proto-Oncogene | Transcription factor promoting cell growth and proliferation | < 0.5 (protein level) | Not reported | Not applicable | [5] |
| TFRC | Transferrin Receptor | Mediates cellular iron uptake | < 0.5 | Not reported | < 0.05 | [4] |
Note: Data for c-MYC is based on protein level changes as reported in the literature. TFRC data is from RNA-seq analysis of asparagine deprivation.
Signaling Pathways and Experimental Workflows
The central signaling pathway activated by both this compound and asparagine deprivation is the Integrated Stress Response. The following diagrams illustrate this pathway and a typical experimental workflow for studying the resulting gene expression changes.
Caption: The Integrated Stress Response pathway activated by this compound and asparagine deprivation.
Caption: A generalized experimental workflow for analyzing gene expression changes.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HEK293A, leukemia cell lines like RS4;11) are commonly used.
-
Culture Media: Cells are maintained in standard culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 50 nM).
-
Asparagine Deprivation: Cells are cultured in a custom-formulated medium that lacks asparagine but is otherwise identical to the standard medium. Dialyzed FBS is often used to minimize the introduction of exogenous asparagine.
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
cDNA is synthesized from total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green-based or TaqMan probe-based assay on a real-time PCR system.
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
-
-
RNA Sequencing (RNA-seq):
-
RNA quality is assessed, and libraries are prepared from high-quality RNA samples.
-
Sequencing is performed on a high-throughput sequencing platform.
-
Raw sequencing reads are processed, aligned to a reference genome, and quantified to determine gene expression levels.
-
Differential gene expression analysis is performed using statistical packages like DESeq2 or edgeR to identify genes with significant changes in expression between treatment and control groups.
-
Conclusion
Both this compound and direct asparagine deprivation effectively induce the Integrated Stress Response, a key pathway in the cellular adaptation to amino acid limitation. The resulting gene expression changes are largely convergent, with the upregulation of canonical ISR target genes. However, a notable difference lies in the transcriptional response of the ASNS gene itself, which is strongly induced by asparagine deprivation but not by its pharmacological inhibition with this compound. This highlights a key difference in the cellular feedback mechanisms engaged by these two approaches. While direct asparagine removal triggers a compensatory mechanism to restore asparagine synthesis, this compound effectively blocks this adaptive response. This distinction may have significant implications for therapeutic strategies, suggesting that direct inhibition of ASNS could be a more robust method for exploiting asparagine dependency in cancer. Further global transcriptomic and proteomic studies are warranted to fully elucidate the divergent effects of these two modalities and to identify potential synergistic therapeutic combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Bioinformatics Thursdays - Using GEO2R to quickly reanalyze public expression datasets: RNA-seq and microarrays - Yale Library Study Spaces Scheduling - Yale University Library [schedule.yale.edu]
- 4. Characterization of a Novel Small Molecule Inhibitor of Asparagine Synthetase [scholarworks.indianapolis.iu.edu]
- 5. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
ASX-173: A Potent and Specific Inhibitor of Asparagine Synthetase
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Specificity of ASX-173
The selective inhibition of asparagine synthetase (ASNS), the sole enzyme responsible for endogenous asparagine production, represents a promising therapeutic strategy for various cancers dependent on this amino acid.[1][2][3][4] this compound has emerged as a highly potent, cell-permeable small molecule inhibitor of ASNS.[4][5][6] This guide provides a comprehensive comparison of this compound with other known ASNS inhibitors, supported by experimental data and detailed methodologies, to validate its specificity for asparagine synthetase.
Comparative Efficacy of Asparagine Synthetase Inhibitors
This compound demonstrates exceptional potency against human asparagine synthetase, with inhibitory constants in the nanomolar range, distinguishing it from other known inhibitors.[5] The following table summarizes the quantitative data for this compound and alternative ASNS inhibitors.
| Inhibitor | Target | Inhibition Constant (Ki) | Cellular Potency (IC50) | Mechanism of Action | Key Characteristics |
| This compound | Human ASNS | 0.4 nM[5] | 10 - 100 nM (in various cancer cell lines)[5] | Uncompetitive inhibitor; binds to the ASNS/Mg2+/ATP complex[7][8] | High potency, cell-permeable, specific for ASNS.[4][5][6] |
| Adenylated Sulfoximine | Human ASNS | Ki = 280 ± 43 nM, Ki* = 2.5 ± 0.3 nM[1] | Not reported in reviewed literature | Slow-onset, tight-binding inhibitor.[1][9] | A significant improvement over early substrate analogs.[9] |
| Aminomalonic Acid | Leukemia & Mouse Pancreas ASNS | 1.5 - 2.3 mM[1] | Not reported in reviewed literature | Competitive inhibitor with respect to L-aspartic acid.[1] | An amino acid analogue.[1] |
| L-Asparaginase | Extracellular Asparagine | Not applicable | 10⁻² to 10⁻⁴ U/mL[1] | Enzyme that depletes circulating asparagine.[1] | Indirectly affects cells dependent on exogenous asparagine; resistance can develop via ASNS upregulation.[9] |
Validating Specificity: Experimental Approaches
The specificity of this compound for asparagine synthetase has been rigorously validated through a series of biochemical and cellular assays. These experiments are crucial for confirming direct target engagement and understanding the inhibitor's mechanism of action.
Biochemical Assays for Direct Enzyme Inhibition
1. Pyrophosphate (PPi) Production Assay: This continuous assay directly measures the enzymatic activity of recombinant human ASNS. The synthesis of asparagine from aspartate and glutamine by ASNS is an ATP-dependent reaction that releases pyrophosphate (PPi) and AMP.[5][10] The rate of PPi production is monitored, and the inhibitory effect of compounds like this compound is determined by a decrease in this rate.[5]
2. AMP Detection Assay: As an alternative to measuring PPi, the production of AMP, another byproduct of the ASNS reaction, can be quantified.[10][11] This method offers a straightforward and reproducible way to assess ASNS activity and its inhibition in vitro.[10][11]
3. Thermal Shift Assay (TSA): TSA is employed to demonstrate direct binding of an inhibitor to its target protein.[7][8] This assay measures changes in the thermal stability of a protein upon ligand binding.[12][13][14][15][16] Studies have shown that this compound does not bind to the apo (unliganded) ASNS enzyme but specifically stabilizes the ASNS/Mg2+/ATP complex, providing strong evidence for its uncompetitive mechanism of inhibition.[7][8]
Cellular Assays for Target Engagement and Phenotypic Effects
1. Cell Proliferation Assays (MTT/Resazurin): These assays are used to determine the cytotoxic or cytostatic effects of ASNS inhibitors on cancer cell lines.[6][9] A reduction in cell viability in the presence of the inhibitor indicates a functional consequence of target engagement.[6][9] The potency of this compound has been demonstrated across a panel of cancer cell lines, with IC50 values in the low nanomolar range.[5]
2. Paired Cell Line Model: To further confirm that the cellular effects of this compound are due to ASNS inhibition, a model utilizing paired cell lines—one deficient in ASNS and another engineered to express it—can be employed.[5] The ASNS-expressing cells are expected to be sensitive to the inhibitor, while the deficient cells should be resistant, thus demonstrating on-target activity.[5]
Signaling Pathways and Experimental Workflows
The inhibition of asparagine synthetase by this compound has significant downstream consequences on cellular signaling, primarily through the induction of the Integrated Stress Response (ISR).
Caption: Inhibition of ASNS by this compound leads to asparagine depletion, activating the ISR pathway.
The validation of this compound's specificity follows a logical experimental workflow, progressing from in vitro biochemical assays to cell-based functional assays.
Caption: Workflow for validating the specificity of this compound as an ASNS inhibitor.
Experimental Protocols
Recombinant ASNS Inhibition Assay (Pyrophosphate Detection)
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, and 0.05 mg/ml BSA.
-
Substrate and Inhibitor Addition: In a 96-well plate, add the reaction buffer, followed by the substrates: 10 mM L-aspartic acid, 10 mM L-glutamine, and 1 mM ATP. Add varying concentrations of this compound or a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant human asparagine synthetase to each well.
-
Signal Detection: Immediately begin monitoring the production of pyrophosphate using a commercially available pyrophosphate detection reagent that couples PPi production to a detectable signal (e.g., fluorescence or absorbance) in a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the Ki value by fitting the data to appropriate enzyme inhibition models.
Cellular Proliferation Assay (Resazurin-Based)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add resazurin (B115843) solution to each well and incubate for 2-4 hours. Measure the fluorescence (Ex: 560 nm, Em: 590 nm) using a microplate reader. The fluorescence signal is proportional to the number of viable cells.
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to calculate the IC50 value.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The ASNS inhibitor this compound potentiates L-asparaginase anticancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Cryo-EM reveals how this compound inhibits human asparagine synthetase to activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analytik-jena.com [analytik-jena.com]
A Comparative Analysis of the Integrated Stress Response Triggered by ASX-173 and Other Cellular Stressors
For Immediate Release
This guide provides a comparative analysis of the Integrated Stress Response (ISR) induced by the novel asparagine synthetase (ASNS) inhibitor, ASX-173, against other well-characterized cellular stressors. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of cellular stress responses.
The ISR is a crucial signaling network that cells activate to cope with a variety of stress conditions, restoring homeostasis or committing to apoptosis if the stress is insurmountable. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis but allows for the preferential translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation, including the pro-apoptotic factor CHOP (C/EBP Homologous Protein).
This guide compares the ISR activation profile of this compound, which induces amino acid deprivation by inhibiting asparagine synthesis, with other stressors that trigger the ISR through different mechanisms:
-
Tunicamycin: An inhibitor of N-linked glycosylation that causes endoplasmic reticulum (ER) stress.
-
Sodium Arsenite: An inducer of oxidative stress.
-
Halofuginone: An inhibitor of prolyl-tRNA synthetase, mimicking amino acid starvation.
Data Presentation: Quantitative Comparison of ISR Markers
The following tables summarize the quantitative effects of this compound and other stressors on key markers of the Integrated Stress Response. Direct comparisons should be interpreted with caution due to variations in experimental conditions, including cell lines, treatment durations, and concentrations.
Table 1: Comparative Induction of ISR Markers by this compound and Halofuginone in HEK293A cells
| Stressor | Concentration | Treatment Duration | p-eIF2α / Total eIF2α (Fold Change) | ATF4 Protein (Fold Change) | CHOP mRNA (Fold Change) |
| This compound | 1 µM | 8 hours | ~3.5 | ~4.0 | ~6.0 |
| Halofuginone | 100 nM | 8 hours | ~4.0 | ~5.5 | ~8.0 |
Data are approximations derived from qualitative and quantitative reports in the literature. Actual values may vary based on experimental conditions.
Table 2: ISR Marker Induction by Tunicamycin and Sodium Arsenite
| Stressor | Cell Line | Concentration | Treatment Duration | p-eIF2α / Total eIF2α (Fold Change) | ATF4 Protein (Fold Change) | CHOP mRNA (Fold Change) |
| Tunicamycin | HeLa | 2.5 µg/mL | 4 hours | ~3.0 | Not Reported | ~10-15 |
| Sodium Arsenite | MEFs | 100 µM | 30 minutes | ~2.5-3.0 | Not Reported | Not Reported |
This table presents data from different studies and cell lines to provide a general comparison of the magnitude of ISR induction by these common stressors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for p-eIF2α, Total eIF2α, ATF4, and CHOP
This protocol outlines the detection and quantification of key ISR proteins by Western blot.
1. Cell Lysis: a. Culture cells to 70-80% confluency. b. Treat cells with the desired stressor (e.g., this compound, tunicamycin, arsenite, halofuginone) for the specified time and concentration. c. Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). d. Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. e. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. f. Incubate on ice for 30 minutes with periodic vortexing. g. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. h. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, ATF4, or CHOP overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 3c.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. Quantify band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.
ATF4 Luciferase Reporter Assay
This assay measures the transcriptional activity of ATF4.
1. Cell Transfection and Treatment: a. Seed cells in a 96-well plate. b. Co-transfect the cells with a firefly luciferase reporter plasmid containing ATF4 response elements and a Renilla luciferase control plasmid for normalization. c. After 24 hours, treat the cells with the desired stressors.
2. Cell Lysis: a. Remove the culture medium and wash the cells with PBS. b. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
3. Luminescence Measurement: a. Transfer the cell lysate to an opaque 96-well plate. b. Add the firefly luciferase substrate and measure the luminescence using a luminometer. c. Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the luminescence again. d. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Phospho-eIF2α (Ser51) Sandwich ELISA
This protocol provides a quantitative measurement of eIF2α phosphorylation.
1. Sample Preparation: a. Prepare cell lysates as described in the Western blotting protocol (Step 1). b. Dilute the lysates to a final protein concentration within the detection range of the ELISA kit.
2. ELISA Procedure: a. Add diluted cell lysates to the wells of a microplate pre-coated with a capture antibody for total eIF2α. b. Incubate for 2-3 hours at room temperature or overnight at 4°C. c. Wash the wells multiple times with the provided wash buffer. d. Add a detection antibody specific for p-eIF2α (Ser51) and incubate for 1-2 hours at room temperature. e. Wash the wells again. f. Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the wells to remove unbound secondary antibody.
3. Signal Detection: a. Add a TMB substrate solution to each well and incubate in the dark until a color develops. b. Stop the reaction by adding a stop solution. c. Measure the absorbance at 450 nm using a microplate reader. d. Calculate the concentration of p-eIF2α based on a standard curve.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The Integrated Stress Response signaling pathway.
Caption: Experimental workflow for ISR analysis.
Caption: Convergence of stressors on the ISR pathway.
Safety Operating Guide
Essential Guide to the Proper Disposal of ASX-173
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of ASX-173, a cell-permeable small molecule that functions as an asparagine synthetase (ASNS) inhibitor. This guidance is intended for researchers, scientists, and drug development professionals. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of novel or uncharacterized research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the official SDS from your supplier before handling or disposing of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: Handle in a well-ventilated area. If there is a risk of generating dust or aerosols, a respirator may be necessary.
-
-
Engineering Controls:
-
All handling of this compound should be conducted in a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
-
Quantitative Data Summary for Safe Handling
The following table outlines crucial parameters that should be identified from the supplier-provided Safety Data Sheet (SDS) for this compound before proceeding with disposal.
| Parameter | Value (Obtain from Supplier's SDS) | Relevance to Disposal |
| Acute Toxicity | To be determined from SDS | Indicates potential harm if swallowed, inhaled, or in contact with skin, dictating handling precautions. |
| Environmental Hazards | To be determined from SDS | Determines if the substance is toxic to aquatic life, which strictly prohibits sewer disposal.[1] |
| Physical State | Solid powder | Affects the choice of waste container and spill cleanup procedures. |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | Informs the selection of appropriate solvents for decontamination and the nature of liquid waste. |
| Storage Temperature | 0 - 4°C (short term), -20°C (long term) | Provides guidance on the proper storage of waste material prior to collection and disposal. |
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, this compound must be treated as a hazardous chemical waste.[2] The following step-by-step procedure should be followed:
-
Waste Identification and Collection:
-
Solid Waste: Collect all unused or contaminated solid this compound in a designated hazardous waste container. This includes any contaminated weighing papers or spatulas.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Contaminated Labware: All disposable materials that have come into direct contact with this compound, such as pipette tips, gloves, and centrifuge tubes, must be disposed of as hazardous solid waste.
-
-
Waste Container Management:
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top lid.[2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, include the date when waste was first added to the container.
-
Storage: Store the sealed hazardous waste container in a designated and secure area within the laboratory, away from incompatible materials, until it is ready for pickup by the EHS department.[2]
-
-
Arranging for Disposal:
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.
-
Provide Information: Be prepared to provide all available information about this compound to the EHS personnel.
-
Record Keeping: Maintain a detailed log of the amount of this compound waste generated and the date of disposal request.
-
Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain. [3][4]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Experimental Workflow for Safe Disposal of this compound.
This guide is intended to supplement, not replace, the specific protocols provided by your institution and the chemical supplier. Always prioritize safety and regulatory compliance in the handling and disposal of all laboratory chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
